L-Phenylalanine-15N,d8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
174.23 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D,10+1 |
Clave InChI |
COLNVLDHVKWLRT-AJMPUZQISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
L-Phenylalanine-15N,d8: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Phenylalanine-15N,d8, a stable isotope-labeled (SIL) amino acid. This document details its chemical properties, applications, and relevant experimental protocols, designed to support its use in advanced research and development.
Introduction to this compound
This compound is a non-radioactive, isotopically enriched form of the essential amino acid L-phenylalanine. In this molecule, the nitrogen atom in the amino group is replaced with the heavy isotope ¹⁵N, and eight hydrogen atoms on the phenyl ring and the β-carbon are substituted with deuterium (B1214612) (d8). This dual labeling makes it a powerful tool in a variety of analytical and research applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its key advantage lies in its chemical identity being nearly identical to its unlabeled counterpart, while its increased mass allows for clear differentiation in analytical instrumentation.
Chemical and Physical Properties
This compound is a white to off-white solid that is stable under standard laboratory conditions.[1][2] Key quantitative properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₃D₈¹⁵NO₂ | [3] |
| Molecular Weight | 174.23 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Chemical Purity | ≥98% | [3][4] |
| Isotopic Purity (¹⁵N) | ≥98% | [3][4] |
| Isotopic Purity (d8) | ≥98% | [3][4] |
| Solubility in Water | 16.67 mg/mL (with sonication and warming to 60°C) | [5] |
| Storage | Room temperature, protected from light and moisture | [3] |
Key Applications
The unique isotopic composition of this compound makes it an invaluable tool in several research domains.
Mass Spectrometry: Internal Standard for Quantitation
In quantitative proteomics and metabolomics, this compound serves as an ideal internal standard for the accurate measurement of unlabeled L-phenylalanine in complex biological samples.[5] The principle of stable isotope dilution mass spectrometry relies on adding a known amount of the labeled standard to a sample. The ratio of the signal intensity of the endogenous (light) analyte to the labeled (heavy) internal standard is then used to calculate the precise concentration of the analyte, correcting for variations in sample preparation and instrument response.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In protein NMR, selective labeling with ¹⁵N-amino acids simplifies complex spectra, aiding in resonance assignment and the study of protein structure and dynamics.[7] By incorporating this compound into a protein, researchers can specifically observe the signals from phenylalanine residues. This is particularly useful for studying the local environment of these residues during protein folding, ligand binding, or other conformational changes. The ¹⁵N labeling allows for the use of powerful techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[8]
Metabolic Research and Flux Analysis
As a tracer, this compound can be used to track the metabolic fate of phenylalanine in biological systems.[3] By introducing the labeled amino acid into cells or organisms, researchers can follow its incorporation into proteins and its conversion into other metabolites, providing insights into metabolic pathways and fluxes in both healthy and diseased states.
Metabolic Pathway of L-Phenylalanine
L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and is a fundamental building block of proteins.[7][9] Its metabolic pathway is of significant interest in various metabolic disorders.
Caption: Metabolic fate of L-Phenylalanine.
Experimental Protocols
The following sections provide generalized protocols for the use of this compound in its primary applications. These should be adapted and optimized for specific experimental conditions and instrumentation.
Protocol for Use as an Internal Standard in LC-MS/MS
This protocol outlines the general steps for quantifying L-phenylalanine in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock: Prepare a stock solution of unlabeled L-phenylalanine in an appropriate solvent (e.g., 0.1 M HCl).
-
Internal Standard (IS) Stock: Prepare a stock solution of this compound at a known concentration in the same solvent.
2. Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a fixed volume of the sample (e.g., 100 µL), add a precise volume of the this compound internal standard working solution.
-
Protein Precipitation: Add a protein precipitating agent, such as ice-cold methanol (B129727) or acetonitrile (B52724) (typically 3 volumes), to the sample.[10]
-
Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to enhance precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., C18) for reverse-phase chromatography to separate L-phenylalanine from other sample components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
L-phenylalanine (light): Determine the precursor ion (M+H)⁺ and a suitable product ion.
-
This compound (heavy): Determine the precursor ion (M+H)⁺ and the corresponding product ion. The mass shift will be +9 Da compared to the unlabeled analyte.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the light (analyte) and heavy (internal standard) MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS workflow with an internal standard.
Protocol for ¹⁵N-Selective Labeling in Protein NMR
This protocol provides a general framework for producing a protein with selectively ¹⁵N-labeled phenylalanine residues for NMR analysis.
1. Protein Expression:
-
Use an E. coli expression system.
-
Grow the bacterial culture in a minimal medium where the sole nitrogen source is unlabeled ammonium (B1175870) chloride (¹⁴NH₄Cl).
-
Supplement the minimal medium with a mixture of all 19 unlabeled amino acids, excluding phenylalanine.
-
Add this compound to the medium as the sole source of phenylalanine. The bacteria will incorporate the labeled phenylalanine into the expressed protein.
2. Protein Purification:
-
Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
3. NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5). The buffer should be prepared with 90% H₂O and 10% D₂O for the deuterium lock.
-
Concentrate the protein sample to a suitable concentration for NMR, typically in the range of 0.1 to 1 mM.[9]
-
Transfer the final sample to a high-quality NMR tube.
4. NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment correlates the proton signal with the directly attached ¹⁵N nucleus.
-
The resulting spectrum will only show cross-peaks for the backbone amide groups of the phenylalanine residues, as well as any other nitrogen-containing side chains that are ¹⁵N-labeled (in this case, none).
5. Data Analysis:
-
Process the NMR data using appropriate software.
-
The simplified spectrum allows for the unambiguous assignment and analysis of the signals corresponding to the phenylalanine residues, facilitating studies of protein structure, dynamics, and interactions in the vicinity of these residues.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of proteomics, metabolomics, and structural biology. Its well-defined chemical and physical properties, combined with its utility as an internal standard and a spectroscopic probe, enable highly accurate quantitative measurements and detailed structural and functional studies. The protocols outlined in this guide provide a starting point for the successful application of this valuable research compound.
References
- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. nmr-bio.com [nmr-bio.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of L-Phenylalanine-¹⁵N,d₈
This technical guide provides a comprehensive overview of the synthesis and purification methods for L-Phenylalanine-¹⁵N,d₈, a stable isotope-labeled amino acid crucial for research in proteomics, metabolomics, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Introduction
L-Phenylalanine-¹⁵N,d₈ is an isotopologue of the essential amino acid L-phenylalanine, where the nitrogen atom in the amino group is replaced by its stable isotope ¹⁵N, and all eight hydrogen atoms on the phenyl ring and the β-carbon are replaced by deuterium (B1214612) (d₈). This dual labeling makes it a powerful tool in mass spectrometry-based and NMR-based studies, allowing for precise tracking and quantification of phenylalanine metabolism and its incorporation into proteins.
Synthesis of L-Phenylalanine-¹⁵N,d₈
The synthesis of L-Phenylalanine-¹⁵N,d₈ involves two key stages: the introduction of deuterium atoms (deuteration) and the incorporation of the ¹⁵N isotope. These can be achieved through chemical synthesis, enzymatic methods, or a combination thereof.
Chemical Synthesis Approach
A common strategy for the chemical synthesis of L-Phenylalanine-¹⁵N,d₈ involves the deuteration of a suitable precursor followed by the introduction of the ¹⁵N-labeled amino group.
Experimental Protocol: Pd/C-Catalyzed Deuteration of L-Phenylalanine
This protocol is adapted from a method for the selective deuteration of phenylalanine derivatives.[1][2]
-
Reaction Setup: In a high-pressure reaction vessel, add L-phenylalanine, 10% Palladium on carbon (Pd/C) catalyst, and deuterium oxide (D₂O).
-
Deuteration Conditions: The vessel is charged with hydrogen gas (H₂) and heated. Selective deuteration at the β-position can be achieved at 110°C, while higher temperatures (e.g., 160°C) can also lead to deuteration at the α-position.[1][2] To achieve full deuteration of the phenyl ring and the β-protons, extended reaction times and optimized conditions may be necessary.
-
Work-up: After the reaction, the catalyst is removed by filtration. The deuterated phenylalanine is then isolated from the D₂O solution, typically by evaporation or lyophilization.
Experimental Protocol: Introduction of the ¹⁵N-Amino Group (Illustrative)
Following the synthesis of the deuterated phenylpyruvic acid precursor, the ¹⁵N-amino group can be introduced via reductive amination.
-
Reaction Mixture: Dissolve the deuterated phenylpyruvic acid in an appropriate solvent. Add a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl.
-
Reductive Amination: Introduce a reducing agent (e.g., sodium cyanoborohydride) to the mixture. The reaction is stirred at a controlled temperature until completion.
-
Purification: The resulting L-Phenylalanine-¹⁵N,d₈ is then purified from the reaction mixture using chromatographic techniques.
Enzymatic Synthesis Approach
Enzymatic methods offer high stereoselectivity and can be used for both ¹⁵N-labeling and in some cases, deuteration.
Experimental Protocol: Enzymatic Synthesis of ¹⁵N-Labeled L-Amino Acids
This protocol is based on a general method for synthesizing ¹⁵N-labeled amino acids using amino acid dehydrogenases.[3]
-
Reaction Components: Prepare a reaction mixture containing the α-keto acid precursor (in this case, deuterated phenylpyruvic acid), a ¹⁵N source ([¹⁵N]ammonium chloride), a nicotinamide (B372718) cofactor (NADH), and a suitable amino acid dehydrogenase (e.g., phenylalanine dehydrogenase). A system for NADH regeneration, such as glucose and glucose dehydrogenase, is also included.[3]
-
Reaction Conditions: The reaction is carried out in a buffered solution at a controlled pH (typically around 8.0) and temperature (e.g., 30°C).[3]
-
Monitoring and Work-up: The reaction progress is monitored by measuring the consumption of NADH. Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the ¹⁵N-labeled amino acid is purified from the mixture.[3]
Purification of L-Phenylalanine-¹⁵N,d₈
Purification is a critical step to ensure the high chemical and isotopic purity of the final product. Common methods include ion-exchange chromatography, high-performance liquid chromatography (HPLC), and crystallization.
Experimental Protocol: Purification by Ion-Exchange Chromatography
This protocol is adapted from a method for purifying L-phenylalanine from a fermentation broth.[4]
-
Column Preparation: A column is packed with a suitable ion-exchange resin (e.g., a strongly acidic cation exchange resin).
-
Sample Loading: The crude L-Phenylalanine-¹⁵N,d₈ solution is acidified (e.g., to pH 1.8 with sulfuric acid) and loaded onto the column.[4]
-
Washing: The column is washed with deionized water to remove unbound impurities.
-
Elution: The bound L-Phenylalanine-¹⁵N,d₈ is eluted from the resin using a basic solution, such as aqueous ammonia.[4]
-
Final Purification: The eluate containing the purified product is collected. Further purification can be achieved by a single crystallization step to yield a product with high purity.[4]
Data Presentation
Quantitative Data on Synthesis and Purity
| Parameter | Method | Value | Reference |
| Deuteration Efficiency | |||
| β-position deuteration | Pd/C-catalyzed H-D exchange | 96% | [1] |
| α-position deuteration | Pd/C-catalyzed H-D exchange (160°C) | 65% | [2] |
| Isotopic Enrichment | |||
| ¹⁵N Enrichment | Enzymatic Synthesis | >98 atom % | [3] |
| Deuterium (d₈) Enrichment | Commercial Product | 98% | [5] |
| Chemical Purity | |||
| L-Phenylalanine-¹⁵N,d₈ | Commercial Product | ≥98% | [5] |
| Purified L-Phenylalanine | Ion-Exchange & Crystallization | 90-100% | [4] |
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of L-Phenylalanine-¹⁵N,d₈.
Phenylalanine Biosynthesis Pathway
Caption: Overview of the major biosynthetic pathways of L-phenylalanine.
Phenylalanine Catabolism Pathway
Caption: Major catabolic pathway of L-phenylalanine.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 5. L-Phenylalanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
L-Phenylalanine-15N,d8: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the physical, chemical, and experimental characteristics of the isotopically labeled amino acid, L-Phenylalanine-15N,d8, for applications in advanced scientific research.
This technical guide provides a detailed overview of this compound, a stable isotope-labeled form of the essential amino acid L-phenylalanine. This compound is a critical tool for researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and pharmacokinetic studies. Its unique isotopic composition allows for precise and accurate quantification of L-phenylalanine and its metabolic products in complex biological matrices.
Core Physical and Chemical Characteristics
This compound is a synthetic derivative of L-phenylalanine where one nitrogen atom is replaced by its stable isotope, ¹⁵N, and eight hydrogen atoms are substituted with deuterium (B1214612) (d8). These isotopic labels provide a distinct mass shift, enabling its differentiation from the endogenous, unlabeled L-phenylalanine in mass spectrometry-based analyses.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₃D₈¹⁵NO₂ | [1][2] |
| Molecular Weight | 174.23 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Chemical Purity | ≥98% to ≥99.5% | [2][3][4][5] |
| Isotopic Purity (¹⁵N) | ≥98% | [3][4][5] |
| Isotopic Purity (D) | ≥98% | [3][4][5] |
| CAS Number (Labeled) | 17942-32-4 | [1] |
| CAS Number (Unlabeled) | 63-91-2 | [1][2][3][4][5] |
| Solubility | Soluble in water, slightly soluble in alcohol. | [1] |
| Storage Conditions | Store at room temperature, protected from light and moisture. | [3][4][6] |
Applications in Research and Development
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation, chromatography, and ionization.[9]
Key application areas include:
-
Metabolomics and Metabolic Flux Analysis: To trace the metabolic fate of phenylalanine and quantify its conversion to other metabolites, such as tyrosine.[3][10][11]
-
Proteomics: In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments to quantify proteins.[12]
-
Pharmacokinetic Studies: To accurately determine the concentration of phenylalanine in biological fluids.
-
Biomolecular NMR: For structural and dynamic studies of proteins.[3][4][6]
Experimental Protocols
Quantitative Analysis of Phenylalanine in Biological Samples using LC-MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of L-phenylalanine in a biological matrix (e.g., plasma, serum, tissue homogenate).
1. Sample Preparation:
-
Thawing and Aliquoting: Thaw frozen biological samples on ice. Aliquot a precise volume (e.g., 50 µL) of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample. The concentration of the internal standard should be similar to the expected concentration of the analyte.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold protein precipitation solvent, such as methanol (B129727) or acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio of solvent to sample).[13]
-
Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a suitable liquid chromatography system. A reverse-phase C18 column is commonly used for amino acid analysis. The mobile phases typically consist of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to improve ionization. A gradient elution is employed to separate phenylalanine from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous L-phenylalanine and the this compound internal standard.
-
L-Phenylalanine: The precursor ion will be the [M+H]⁺ of unlabeled phenylalanine (m/z ~166.1). The product ion is a characteristic fragment.
-
This compound: The precursor ion will be the [M+H]⁺ of the labeled phenylalanine (m/z ~175.1). The product ion is a corresponding characteristic fragment.
-
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas for the selected MRM transitions of both the endogenous L-phenylalanine and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled L-phenylalanine and a constant concentration of the this compound internal standard. Process these standards in the same manner as the experimental samples. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte to generate a calibration curve.
-
Concentration Determination: Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Phenylalanine Metabolism to Tyrosine
The primary metabolic pathway for phenylalanine is its conversion to tyrosine, a crucial step for the synthesis of neurotransmitters and hormones.[7][14][15]
Caption: Metabolic conversion of L-Phenylalanine to L-Tyrosine.
Experimental Workflow for LC-MS Quantification
The following diagram illustrates the general workflow for using this compound as an internal standard for quantitative analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Isotopic Labeling
This diagram illustrates the principle of using an isotopically labeled internal standard for quantification.
Caption: Principle of quantification using an isotopic internal standard.
References
- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mun.ca [mun.ca]
- 15. davuniversity.org [davuniversity.org]
An In-depth Technical Guide to the Key Differences Between L-Phenylalanine and its Labeled Counterparts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental differences between the essential amino acid L-Phenylalanine and its isotopically labeled analogues. The strategic substitution of atoms with their heavier, stable isotopes—primarily Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)—has created indispensable tools for modern research. These labeled compounds have nearly identical chemical properties to their endogenous counterparts but are distinguishable by mass, enabling precise tracking and quantification in complex biological systems. This guide will delve into the nuanced yet critical distinctions between these molecules, their principal applications, and the experimental considerations for their use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Core Properties of L-Phenylalanine and its Isotopologues
L-Phenylalanine is an essential aromatic amino acid vital for protein synthesis and is a precursor to L-tyrosine, which in turn is a building block for key neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] Its inherent biochemical and physicochemical properties are the baseline against which its labeled counterparts are compared. The introduction of stable isotopes results in a predictable increase in molecular weight, which is the primary physical difference exploited in experimental settings.
Physicochemical Properties
The key physicochemical properties of L-Phenylalanine and its commonly used isotopologues are summarized in the table below. It is important to note that while the chemical reactivity is largely unchanged, the difference in mass can lead to subtle but significant effects, particularly with deuterium labeling.
| Property | L-Phenylalanine | L-Phenylalanine-d₅ (ring) | L-Phenylalanine-¹³C₆ (ring) | L-Phenylalanine-¹⁵N | L-Phenylalanine-¹³C₉,¹⁵N |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₆D₅NO₂ | ¹³C₆C₃H₁₁NO₂ | C₉H₁₁¹⁵NO₂ | ¹³C₉H₁₁¹⁵NO₂ |
| Molecular Weight ( g/mol ) | 165.19 | 170.22 | 171.19 | 166.19 | 175.12[2] |
| Mass Shift from Unlabeled | 0 | +5 | +6 | +1 | +10 |
| Melting Point (°C) | ~283 (decomposes)[3] | ~270-275 (decomposes) | Not significantly different | Not significantly different | ~270-275 (decomposes) |
| Solubility in Water (g/L at 25°C) | 26.4 | Not significantly different | Not significantly different | Not significantly different | Not significantly different |
| Isotopic Purity | Natural Abundance | Typically >98% | Typically >98% | Typically >98% | Typically >98% |
The Isotope Effect: A Critical Consideration for Deuterium Labeling
A primary differentiator between deuterium-labeled and other isotopically labeled compounds is the "isotope effect". This phenomenon arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can lead to:
-
Chromatographic Shift: In techniques like reversed-phase liquid chromatography (LC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4] This can be problematic when using a deuterated compound as an internal standard in mass spectrometry, as it may experience different matrix effects than the target analyte, potentially compromising quantification accuracy.[4]
-
Altered Fragmentation: In tandem mass spectrometry (MS/MS), the stronger C-D bond can sometimes influence fragmentation pathways, potentially leading to different product ions or ion ratios compared to the unlabeled analyte.[4]
In contrast, ¹³C and ¹⁵N-labeled compounds have physicochemical properties that are virtually identical to their native counterparts, leading to perfect co-elution in chromatography and identical fragmentation patterns in MS/MS.[4] This makes them the superior choice for robust and reliable quantitative bioanalysis when used as internal standards.
Applications and Experimental Considerations
The choice of isotopic label is intrinsically linked to the intended application and the analytical technique being employed.
Mass Spectrometry: Tracers and Internal Standards
In mass spectrometry, the mass difference between the labeled and unlabeled compound is the key to their utility.
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[5] In a typical SILAC experiment, one cell population is grown in a "light" medium containing natural L-Phenylalanine, while another is grown in a "heavy" medium with a labeled version (commonly ¹³C₆-L-Phenylalanine or ¹³C₉,¹⁵N-L-Phenylalanine).[5][6] After experimental treatment, the cell populations are combined, proteins are digested, and the resulting peptides are analyzed by LC-MS/MS. The ratio of the "heavy" to "light" peptide signals provides accurate relative quantification of protein abundance.
References
- 1. mun.ca [mun.ca]
- 2. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
Unraveling Cellular Dynamics: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled amino acids (SILAAs) have become indispensable tools in modern biological research, offering a powerful lens through which to observe the intricate and dynamic processes within living cells. By replacing naturally occurring isotopes with their heavier, non-radioactive counterparts (such as ¹³C, ¹⁵N, and ²H), researchers can trace the metabolic fate of amino acids and the proteins they constitute with remarkable precision.[1][2][3] This technical guide provides an in-depth exploration of the core applications of SILAAs, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in leveraging this transformative technology.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely adopted metabolic labeling strategy for accurate relative and absolute quantification of proteins.[4][5][6] The technique relies on the in vivo incorporation of "light" (naturally abundant) or "heavy" (stable isotope-labeled) amino acids into the proteomes of two or more cell populations.[4][7] By comparing the mass spectrometry (MS) signal intensities of the resulting heavy and light peptides, researchers can precisely determine changes in protein abundance between different experimental conditions.[1][2]
Core Principle of SILAC
The fundamental principle of SILAC involves growing two distinct cell populations in media that are identical except for the isotopic composition of specific essential amino acids, typically lysine (B10760008) (Lys) and arginine (Arg).[8] One cell population is cultured in a "light" medium containing the natural amino acids, while the other is cultured in a "heavy" medium containing amino acids labeled with stable isotopes (e.g., ¹³C₆-Lys and ¹³C₆¹⁵N₄-Arg).[4] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[9] The two cell populations can then be subjected to different experimental treatments, combined, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for their distinct detection and the calculation of their relative abundance.[1]
Experimental Protocol: A Step-by-Step Guide to a SILAC Experiment
This protocol outlines a general workflow for a typical SILAC experiment for quantitative proteomics.
Materials:
-
Cell line of interest
-
SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) deficient in L-lysine and L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
C18 desalting columns
-
High-resolution mass spectrometer coupled to a nano-liquid chromatography system
Procedure:
-
Cell Culture and Labeling (Adaptation Phase):
-
Culture two populations of the chosen cell line.
-
For the "light" population, supplement the SILAC DMEM with "light" L-lysine and L-arginine at standard concentrations.
-
For the "heavy" population, supplement the SILAC DMEM with "heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine at the same concentrations.
-
Culture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.[9]
-
Verify labeling efficiency by analyzing a small aliquot of protein extract from the "heavy" population by mass spectrometry.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) and a control treatment to the other (e.g., vehicle to the "light" cells).
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash them with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).
-
Reduce the disulfide bonds in the protein mixture by adding DTT and incubating.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
Digest the protein mixture into peptides overnight using MS-grade trypsin.
-
-
Peptide Desalting and Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using C18 columns to remove contaminants.
-
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system for peptide separation.
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides and quantify the intensity ratios of heavy to light peptide pairs.
-
These ratios are then used to determine the relative abundance of the corresponding proteins between the two experimental conditions.
-
Data Presentation: Summarizing Quantitative Proteomic Data
The quantitative output of a SILAC experiment is typically presented in a table format, highlighting the proteins with significant changes in abundance.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P01234 | GENE1 | Example Protein 1 | 2.54 | 0.001 | Upregulated |
| Q56789 | GENE2 | Example Protein 2 | 0.42 | 0.005 | Downregulated |
| A1B2C3 | GENE3 | Example Protein 3 | 1.05 | 0.890 | Unchanged |
| ... | ... | ... | ... | ... | ... |
Table 1: Example of a quantitative proteomics data summary from a SILAC experiment. The H/L ratio represents the fold change in protein abundance between the "heavy" (treated) and "light" (control) samples. A ratio > 1 indicates upregulation, while a ratio < 1 indicates downregulation. The p-value indicates the statistical significance of the observed change.
Visualization: SILAC Experimental Workflow
Figure 1: SILAC Experimental Workflow.
Metabolic Flux Analysis: Tracing Cellular Metabolism with ¹³C-Labeled Amino Acids
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[10][11] By introducing stable isotope-labeled substrates, such as ¹³C-labeled glucose or amino acids, and analyzing the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.[12][13][14]
Core Principle of ¹³C-Metabolic Flux Analysis
¹³C-MFA relies on the principle of isotope tracing. Cells are cultured in a medium containing a substrate uniformly or specifically labeled with ¹³C. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry or NMR, it is possible to deduce the relative contributions of different metabolic pathways to their production.[15] Computational modeling is then used to estimate the absolute flux values for each reaction in the metabolic network that best explain the observed labeling patterns.
Experimental Protocol: A Step-by-Step Guide to a ¹³C-MFA Experiment
This protocol provides a general workflow for a ¹³C-MFA experiment using a labeled amino acid as a tracer.
Materials:
-
Cell line of interest
-
Culture medium deficient in the amino acid to be used as a tracer
-
¹³C-labeled amino acid (e.g., U-¹³C₅-Glutamine)
-
Unlabeled amino acid
-
Methanol, Chloroform (B151607), and Water (for metabolite extraction)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
-
MFA software (e.g., INCA, Metran)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing the ¹³C-labeled amino acid as the sole source of that amino acid.
-
Allow the cells to reach a metabolic and isotopic steady state. The time required will depend on the cell line and its metabolic rates.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells (e.g., by flash-freezing in liquid nitrogen).
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Separate the polar metabolites from lipids and proteins by adding chloroform and water and centrifuging.
-
-
Derivatization (for GC-MS):
-
If using GC-MS, derivatize the polar metabolites to make them volatile.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted (and derivatized) metabolites using GC-MS or LC-MS to determine the mass isotopologue distributions of key metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of isotopes.
-
Use a computational model of the cell's metabolic network and the measured MIDs to estimate the intracellular metabolic fluxes using specialized MFA software.
-
Data Presentation: Summarizing Metabolic Flux Data
The results of an MFA experiment are typically presented in a table that lists the metabolic reactions and their calculated flux values, often normalized to the uptake rate of the primary carbon source.
| Reaction | Abbreviation | Control Flux (nmol/10⁶ cells/hr) | Treated Flux (nmol/10⁶ cells/hr) | Fold Change |
| Glycolysis | PFK | 100 ± 5 | 150 ± 8 | 1.5 |
| Pentose Phosphate Pathway | G6PDH | 20 ± 2 | 15 ± 1.5 | 0.75 |
| TCA Cycle (Citrate Synthase) | CS | 50 ± 4 | 75 ± 6 | 1.5 |
| Glutaminolysis (Glutaminase) | GLS | 80 ± 6 | 120 ± 9 | 1.5 |
| ... | ... | ... | ... | ... |
Table 2: Example of a quantitative metabolic flux analysis data summary. Flux values represent the rate of conversion of substrates to products for each reaction. The data can be used to compare metabolic phenotypes between different conditions (e.g., control vs. treated).
Visualization: Metabolic Flux Analysis Workflow
Figure 2: Metabolic Flux Analysis Workflow.
Broader Applications in Research and Drug Development
Beyond quantitative proteomics and metabolic flux analysis, stable isotope-labeled amino acids have a wide array of applications across various research disciplines.
Protein Turnover Studies
By employing a pulse-chase approach with SILAAs, researchers can measure the rates of protein synthesis and degradation, providing insights into protein homeostasis and its dysregulation in disease.[16][17][18] In a typical pulse-chase experiment, cells are first cultured in a "heavy" medium for a defined period (the "pulse") and then switched to a "light" medium (the "chase"). The rate of disappearance of the heavy-labeled proteins over time reflects their degradation rate, while the appearance of light proteins indicates the rate of new protein synthesis.
Structural Biology
In Nuclear Magnetic Resonance (NMR) spectroscopy, uniform or selective labeling of proteins with ¹³C and ¹⁵N is crucial for determining their three-dimensional structures and studying their dynamics.[19][20] The presence of these isotopes allows for the use of heteronuclear NMR experiments, which are essential for resolving the complex spectra of large biomolecules.
Drug Discovery and Development
SILAAs are valuable tools in the pharmaceutical industry. They are used in:
-
Target Identification and Validation: SILAC-based proteomics can identify the protein targets of a drug candidate and elucidate its mechanism of action.
-
Metabolite Identification: By using stable isotope-labeled drug candidates, researchers can more easily distinguish drug metabolites from endogenous molecules in complex biological matrices.[8]
-
Pharmacokinetic Studies: Labeled compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo.[21]
Clinical Diagnostics
The analysis of amino acid metabolism using stable isotope tracers holds promise for the development of novel diagnostic and prognostic biomarkers for various diseases, including cancer and metabolic disorders.
Signaling Pathways and Logical Relationships
The applications of stable isotope-labeled amino acids are interconnected and often used in concert to unravel complex biological signaling pathways.
Figure 3: Interplay of SILAA Applications in Signaling Research.
Conclusion
Stable isotope-labeled amino acids provide a versatile and powerful platform for investigating the complexities of cellular function. From quantifying global changes in protein expression to mapping the intricate network of metabolic pathways, SILAAs offer an unparalleled level of detail. The methodologies outlined in this guide, including SILAC for quantitative proteomics and ¹³C-MFA for metabolic flux analysis, represent core techniques that are driving significant advances in basic research, drug discovery, and clinical diagnostics. As analytical technologies continue to evolve, the applications of stable isotope-labeled amino acids are poised to expand even further, promising deeper insights into the fundamental processes of life.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. chempep.com [chempep.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (13)C-based metabolic flux analysis. [sonar.ch]
- 8. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.yale.edu [research.yale.edu]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 15. researchgate.net [researchgate.net]
- 16. liverpool.ac.uk [liverpool.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. nmr-bio.com [nmr-bio.com]
- 21. metsol.com [metsol.com]
The Crossroads of Aromatic Amino Acid Metabolism: An In-depth Technical Guide to L-phenylalanine Pathways
For Researchers, Scientists, and Drug Development Professionals
L-phenylalanine, an essential aromatic amino acid, serves as a crucial building block for protein synthesis and a precursor for a diverse array of vital biomolecules. Its metabolic fate is intricately regulated, with several key pathways governing its conversion into signaling molecules, energy metabolites, and other amino acids. Understanding the nuances of these pathways is paramount for researchers in fields ranging from metabolic diseases to neurobiology and drug development. This technical guide provides a comprehensive overview of the core metabolic pathways of L-phenylalanine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Core Metabolic Fates of L-phenylalanine
The metabolism of L-phenylalanine is primarily dominated by its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) . This is the rate-limiting step in the complete catabolism of phenylalanine.[1][2] A secondary, minor pathway involves the transamination of L-phenylalanine to phenylpyruvic acid. Disruptions in the primary pathway, often due to genetic mutations in the PAH gene, lead to the metabolic disorder phenylketonuria (PKU), where the accumulation of phenylalanine and its metabolites causes severe neurological damage.[3][4][5]
The Major Catabolic Route: Hydroxylation to L-Tyrosine
The principal metabolic pathway for L-phenylalanine degradation is its irreversible hydroxylation to L-tyrosine. This reaction is catalyzed by phenylalanine hydroxylase (PAH), a monooxygenase that utilizes tetrahydrobiopterin (B1682763) (BH4) as a cofactor and molecular oxygen.[6][7][8] The L-tyrosine produced can then be further metabolized to generate catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin, or it can be degraded into fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production.[9][10][11]
An Alternative Route: Transamination to Phenylpyruvic Acid
Under conditions of high L-phenylalanine concentration, or when the PAH enzyme is deficient, a minor metabolic pathway becomes more prominent. In this pathway, L-phenylalanine is converted to phenylpyruvic acid through a transamination reaction.[10][12] This reaction can be catalyzed by enzymes such as tyrosine aminotransferase.[12] Phenylpyruvic acid can then be further metabolized to phenylacetate, phenyllactate, and phenylethylamine.[3][12] The accumulation of these phenylketones in the urine is a characteristic feature of PKU.[3]
Quantitative Insights into L-phenylalanine Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in L-phenylalanine metabolism.
Table 1: Kinetic Parameters of Key Enzymes in L-phenylalanine Metabolism
| Enzyme | Substrate(s) | K_m / K_d | V_max / k_cat | Source(s) |
| Phenylalanine Hydroxylase (PAH) | L-phenylalanine | S_0.5 = 130 µM (K_d) | - | [10][13] |
| Tetrahydrobiopterin (BH4) | K_d = 65 µM | - | [6][10] | |
| Oxygen (O2) | - | k_cat determined by product release | [13] | |
| Tyrosine Aminotransferase (TAT) | L-tyrosine, α-ketoglutarate | - | - | [9] |
| Phenylpyruvate Decarboxylase | Phenylpyruvic acid | K_m = 0.44 mM | k_cat = 210 s⁻¹ | [14] |
Table 2: Concentrations of L-phenylalanine and its Metabolites in Human Plasma
| Metabolite | Condition | Concentration Range (µmol/L) | Source(s) |
| L-phenylalanine | Healthy Adult (Fasting) | 42 - 95 | [15] |
| L-phenylalanine | Phenylketonuria (PKU) | > 1200 | [5] |
| Phenylpyruvic acid | Healthy Adult (Urine) | Detectable at low levels | [16] |
| Phenylpyruvic acid | Phenylketonuria (PKU) (Urine) | Significantly elevated | [16] |
Table 3: In Vivo Metabolic Flux of L-phenylalanine in Healthy Adults (Postabsorptive State)
| Metabolic Flux Parameter | Value (µmol · kg⁻¹ · h⁻¹) | Source(s) |
| Phenylalanine to Tyrosine Conversion | 5.1 ± 2.9 (using ²H₅-phenylalanine) | [17] |
| Phenylalanine to Tyrosine Conversion | 11.1 ± 5.6 (using ¹³C-phenylalanine) | [17] |
| Phenylalanine Oxidation | 9.9 ± 2.0 | [17] |
Visualizing the Metabolic Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways of L-phenylalanine.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 5. bmrservice.com [bmrservice.com]
- 6. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine aminotransferase catalyzes the final step of methionine recycling in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tyrosine aminotransferase converting factor: kinetic properties, cellular localization, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylalanine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Applications of L-Phenylalanine-15N,d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers, availability, and key applications of the isotopically labeled amino acid, L-Phenylalanine-15N,d8. This stable isotope-labeled compound is a powerful tool in metabolic research, particularly in studies involving protein synthesis, turnover, and metabolic flux analysis. Its use in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise tracking and quantification of phenylalanine metabolism in various biological systems.
Commercial Suppliers and Product Specifications
This compound is available from several specialized chemical suppliers. The following tables summarize the product specifications from leading vendors to facilitate comparison and procurement.
Table 1: this compound Supplier Information
| Supplier | Product Name | Catalog Number |
| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine (D8, 98%; 15N, 98%) | DNLM-7180 |
| MedChemExpress | This compound | HY-N0215S14 |
| Alfa Chemistry | This compound | ACMA00045798 |
| EvitaChem | L-PHENYLALANINE (D8; 15N) | EVT-252265 |
| Eurisotop (Distributor for CIL) | L-PHENYLALANINE (D8, 98% 15N, 98%) | DNLM-7180 |
Table 2: Product Specifications
| Supplier/Catalog # | Isotopic Purity (D) | Isotopic Purity (15N) | Chemical Purity | Molecular Weight | Available Quantities |
| CIL / DNLM-7180 | 98% | 98% | 98% | 174.23 | 0.25 g, 0.5 g[1] |
| MedChemExpress / HY-N0215S14 | Not specified | Not specified | 99.90% | 174.23 | 1 mg, 5 mg, 10 mg |
| Alfa Chemistry / ACMA00045798 | Not specified | Not specified | ≥99.5% | 174.23 | mg, g, kg |
| EvitaChem / EVT-252265 | Not specified | Not specified | Not specified | ~174.23 | Inquire for details |
| Eurisotop / DNLM-7180 | 98% | 98% | 98% | 174.23 | 0.25 g, 0.5 g |
Experimental Protocols
This compound is primarily used as a tracer in stable isotope labeling experiments to study metabolic pathways. The general workflow involves introducing the labeled compound into a biological system and tracking its incorporation into downstream metabolites and proteins.
In Vitro Stable Isotope Labeling in Cell Culture
This protocol outlines the general steps for a stable isotope tracing experiment in cell culture.
1. Cell Culture and Medium Preparation:
-
Culture cells in a standard medium to the desired confluency.
-
Prepare a labeling medium by supplementing a base medium deficient in phenylalanine with a known concentration of this compound.
-
It is critical to use dialyzed fetal bovine serum (dFBS) to avoid dilution of the isotopic label from unlabeled amino acids present in standard FBS.
2. Isotope Labeling:
-
Replace the standard medium with the prepared labeling medium.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest.
3. Quenching and Metabolite Extraction:
-
Rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.
4. Sample Processing:
-
Collect the cell lysate and separate the supernatant containing metabolites from the protein pellet by centrifugation.
-
The protein pellet can be hydrolyzed to release amino acids for analysis of protein synthesis.
5. Analysis:
-
Analyze the isotopic enrichment of this compound and its metabolites in the supernatant and hydrolyzed protein samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or NMR spectroscopy.[2]
In Vivo Metabolic Flux Analysis
This protocol provides a general framework for an in vivo study in human subjects.
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) to reach a postabsorptive state.
-
Collect a baseline blood sample.
2. Tracer Administration:
-
Administer a primed, continuous intravenous infusion of this compound. The priming dose helps to achieve isotopic steady state more rapidly.[2]
-
Maintain the continuous infusion for a period of 4-6 hours.[2]
3. Sample Collection:
-
Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.[2]
-
Collect samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.[2]
4. Sample Processing:
-
Separate plasma by centrifugation at 4°C.
-
Add an internal standard (e.g., L-[13C6]-Phenylalanine) to the plasma for accurate quantification.[2]
-
Precipitate proteins using an agent like perchloric acid or methanol.
-
Collect the supernatant containing the amino acids after centrifugation.
5. LC-MS/MS Analysis:
-
Analyze the prepared samples to determine the isotopic enrichment of this compound and its metabolites.[2]
Visualizations
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates the general workflow of a stable isotope tracing experiment using this compound in a cell culture model.
Phenylalanine Metabolic Pathway
This diagram shows the primary metabolic fates of L-Phenylalanine that can be traced using isotopically labeled versions.
References
Safety, handling, and storage recommendations for L-Phenylalanine-15N,d8.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and storage recommendations for L-Phenylalanine-15N,d8, a stable isotope-labeled amino acid crucial for various research applications.
Introduction
This compound is a non-radioactive, stable isotope-labeled version of the essential amino acid L-phenylalanine. In this molecule, the nitrogen atom in the amino group is replaced with its heavier isotope, ¹⁵N, and all eight hydrogen atoms on the phenyl ring and the β-carbon are replaced with deuterium (B1214612) (d8). This labeling makes it a powerful tool in metabolomics, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR), allowing for precise tracking and quantification in biological systems.[1][2][3]
Safety and Hazard Information
Based on available safety data for the unlabeled L-Phenylalanine and information from suppliers of the labeled compound, this compound is not classified as a hazardous substance.[4] However, as with any chemical, it should be handled with appropriate laboratory precautions.
General Safety Precautions:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin Protection: Wear protective gloves and a lab coat.[5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is generally not required. Avoid inhaling dust.[5]
-
Ingestion: Avoid ingestion. If swallowed, rinse mouth with water.[4]
Handling and Use
Proper handling techniques are essential to maintain the integrity and purity of this compound.
General Handling:
-
Handle in a well-ventilated area.
-
Avoid formation of dust.[5]
-
For preparing solutions, bring the compound to room temperature before opening the vial to prevent condensation.
Solution Preparation:
-
Solvents: this compound is soluble in water.[5] For stock solutions, high-purity solvents should be used.
-
pH: Maintain a neutral pH for aqueous solutions to prevent the exchange of deuterium atoms.
-
Cross-contamination: Use clean equipment and techniques to avoid contamination with unlabeled L-phenylalanine.
Storage Recommendations
Proper storage is critical to ensure the long-term stability and isotopic enrichment of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature.[1][2] | Stable at ambient temperatures. |
| Light | Store away from light.[1][2] | To prevent potential photodegradation. |
| Moisture | Keep container tightly closed in a dry place.[1][2] | To prevent hydration and potential degradation. |
| Inert Atmosphere | For long-term storage of solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart for comparison.
| Property | This compound | L-Phenylalanine (unlabeled) |
| Molecular Formula | C₉H₃D₈¹⁵NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 174.23 g/mol [1][2] | 165.19 g/mol [5] |
| Appearance | White solid | White powder/solid[5] |
| Melting Point | Not specified for labeled | 270 - 275 °C[5] |
| Solubility | Soluble in water | Soluble in water[5] |
Experimental Protocol: Example of Use in SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common technique where this compound can be used. This protocol provides a general workflow.
Objective: To quantify relative protein abundance between two cell populations.
Methodology:
-
Cell Culture: Culture two populations of the same cell line. One population is grown in "light" medium containing natural L-phenylalanine, while the other is grown in "heavy" medium where L-phenylalanine is replaced with this compound.
-
Metabolic Labeling: Grow the cells for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the experimental condition to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Quantify the total protein from each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry (MS) Analysis: Analyze the peptide mixture using high-resolution mass spectrometry.
-
Data Analysis: The mass difference between the "light" and "heavy" peptides allows for their distinct identification and the relative quantification of proteins based on the signal intensities of the isotopic pairs.
Metabolic Pathway of L-Phenylalanine
L-Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine and several neurotransmitters. The following diagram illustrates its primary metabolic pathways.
Caption: Metabolic fate of L-Phenylalanine.
Disclaimer: The information provided in this technical guide is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct their own safety assessments and to comply with all applicable regulations.
References
- 1. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]
- 3. chempep.com [chempep.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
The Significance of 15N and d8 Labeling in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies of 15N and deuterium (B1214612) (d8) labeling in mass spectrometry. Stable isotope labeling is a powerful technique that enables accurate and precise quantification of proteins, metabolites, and drug compounds, providing critical insights in various stages of research and drug development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling involves the incorporation of heavy, non-radioactive isotopes into molecules of interest. The most commonly used isotopes in this context are ¹⁵N and deuterium (²H or D). The introduction of these heavier isotopes results in a predictable mass shift in the labeled molecule compared to its natural, "light" counterpart. This mass difference is readily detectable by a mass spectrometer, allowing for the differentiation and quantification of labeled and unlabeled species.
¹⁵N Labeling: In ¹⁵N labeling, the naturally abundant ¹⁴N isotope is replaced with the heavier ¹⁵N isotope. This is a widely used technique in quantitative proteomics, where it is used to compare protein expression levels between different samples.[1][2][3] Metabolic labeling with ¹⁵N-containing compounds, such as amino acids or nitrogen salts, allows for the in vivo incorporation of the heavy isotope into the entire proteome.[1][4][5]
d8 Labeling (Deuterium Labeling): Deuterium labeling involves the substitution of hydrogen atoms with deuterium. This strategy is extensively used in pharmacokinetic studies and drug metabolism research.[][7] The "deuterium switch," or the kinetic isotope effect, is a key principle where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes.[7] This can lead to a more favorable pharmacokinetic profile for a drug candidate. Deuterated compounds also serve as excellent internal standards for quantitative mass spectrometry due to their chemical similarity to the analyte but distinct mass.[8][9][10][11]
Applications in Research and Drug Development
The applications of 15N and d8 labeling are vast and impactful across various scientific disciplines.
¹⁵N Labeling in Quantitative Proteomics:
-
Relative Protein Quantification: ¹⁵N labeling, often in the form of Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), is a cornerstone of quantitative proteomics.[12][13][14] By growing one cell population in a "light" medium and another in a "heavy" medium containing ¹⁵N-labeled amino acids, researchers can mix the cell populations, digest the proteins, and analyze the resulting peptides by mass spectrometry. The ratio of the peak intensities of the light and heavy peptides directly reflects the relative abundance of the corresponding protein in the two samples.[14]
-
Protein Turnover Studies: Dynamic SILAC experiments, where cells are switched from a light to a heavy medium, allow for the measurement of protein synthesis and degradation rates.[13][15]
-
Post-Translational Modification (PTM) Analysis: ¹⁵N labeling can be used to quantify changes in histone modifications and other PTMs, providing insights into epigenetic regulation.[16]
d8 Labeling in Drug Development and Metabolomics:
-
Pharmacokinetic (PK) Studies: Deuterium labeling is a valuable tool for optimizing the PK properties of drug candidates.[7] By strategically replacing hydrogens at sites of metabolic vulnerability with deuterium, the metabolic rate can be reduced, leading to an increased half-life and improved drug exposure.[7]
-
Metabolite Identification and Quantification: Deuterated compounds are widely used as internal standards in quantitative bioanalysis to accurately measure the concentrations of drugs and their metabolites in biological matrices.[8][9][10][17][18]
-
Metabolic Flux Analysis: Labeling with deuterium oxide (D₂O) allows for the tracing of metabolic pathways and the quantification of metabolic fluxes.[8][19][20]
Quantitative Data Summary
The following tables summarize key quantitative data related to 15N and d8 labeling in mass spectrometry.
| Parameter | ¹⁵N Labeling | d8 Labeling | Reference |
| Typical Mass Shift per Isotope | +0.997 Da per ¹⁵N | +1.006 Da per ²H | [21] |
| Common Labeling Efficiency | 93-99% | >98% (synthetic) | [4] |
| Application | Quantitative Proteomics, Protein Turnover | Pharmacokinetics, Metabolomics, Internal Standards | [1][][7] |
| Labeled Compound | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) |
| Arginine (¹³C₆,¹⁵N₄) | 174.20 | 184.21 | 10.01 |
| Lysine (¹³C₆,¹⁵N₂) | 146.19 | 154.21 | 8.02 |
| Leucine (d₁₀) | 131.17 | 141.23 | 10.06 |
| Drug | Parameter | Unlabeled | Deuterated | Fold Change | Reference |
| Deutetrabenazine | t½ (half-life) | 2.0 h | 4.0 h | 2.0 | [7] |
| AUC (exposure) | 56 ng·h/mL | 168 ng·h/mL | 3.0 | [7] |
Experimental Protocols
This section provides detailed methodologies for key 15N and d8 labeling experiments.
Protocol 1: ¹⁵N Metabolic Labeling of Cells for Quantitative Proteomics (SILAC)
Objective: To differentially label two cell populations with light and heavy amino acids for relative protein quantification.
Materials:
-
Cell culture medium deficient in specific amino acids (e.g., Lysine and Arginine)
-
"Light" amino acids (e.g., ¹²C₆,¹⁴N₂-Lysine and ¹²C₆,¹⁴N₄-Arginine)
-
"Heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine)
-
Dialyzed Fetal Bovine Serum (FBS)
-
Cell culture flasks and reagents
-
Mass spectrometer
Procedure:
-
Adaptation Phase: Culture cells in both "light" and "heavy" SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[12][22]
-
Experimental Phase: Treat the two cell populations with the respective experimental conditions (e.g., drug treatment vs. control).
-
Cell Harvesting and Mixing: Harvest the cells from both populations and mix them in a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the mixed cell pellet, extract the proteins, and digest them into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs using specialized software. The ratio of their intensities corresponds to the relative abundance of the protein.
Protocol 2: Synthesis of a Deuterated Internal Standard for Quantitative Mass Spectrometry
Objective: To synthesize a deuterated analog of a target analyte to be used as an internal standard for accurate quantification.
Materials:
-
Unlabeled analyte
-
Deuterated reagent (e.g., deuterated methyl iodide, sodium borodeuteride)
-
Appropriate solvents and reaction vessels
-
Purification system (e.g., HPLC)
-
Mass spectrometer
Procedure:
-
Reaction Setup: Dissolve the unlabeled analyte in a suitable solvent.
-
Deuterium Incorporation: Add the deuterated reagent to the reaction mixture. The specific reaction conditions (temperature, time, catalyst) will depend on the nature of the analyte and the deuterating agent.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or LC-MS to ensure complete conversion.
-
Purification: Once the reaction is complete, purify the deuterated product from the reaction mixture using an appropriate method, such as column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and isotopic purity of the deuterated internal standard using mass spectrometry and NMR spectroscopy.
-
Quantification: Prepare a stock solution of the deuterated internal standard with a precisely known concentration. This standard can then be spiked into samples for quantitative analysis.
Visualizations
The following diagrams illustrate key workflows and concepts described in this guide.
Caption: Workflow for a typical SILAC experiment.
Caption: Workflow for synthesizing a deuterated internal standard.
Caption: The Kinetic Isotope Effect in drug metabolism.
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. ckisotopes.com [ckisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - UZ [thermofisher.com]
- 14. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of histone modifications using ¹⁵N metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. metsol.com [metsol.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of L-Phenylalanine in Human Plasma using L-Phenylalanine-¹⁵N,d₈ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of L-Phenylalanine in human plasma. The use of a stable isotope-labeled internal standard, L-Phenylalanine-¹⁵N,d₈, ensures high accuracy by compensating for matrix effects and variability in sample preparation. The described method, involving a straightforward protein precipitation step, is suitable for high-throughput analysis in clinical research, metabolic disorder studies such as Phenylketonuria (PKU), and in the field of drug development.
Introduction
L-Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for protein synthesis. It is also a precursor for the synthesis of L-Tyrosine and several vital neurotransmitters, including dopamine, norepinephrine, and epinephrine. The metabolic pathway of L-Phenylalanine is of significant clinical interest, as genetic defects in this pathway can lead to metabolic disorders like PKU. Accurate quantification of L-Phenylalanine in biological matrices such as human plasma is therefore crucial for the diagnosis and monitoring of these conditions, as well as for broader metabolic research and pharmaceutical development.
Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for variations during sample processing and analysis.[1] This application note provides a detailed protocol for the use of L-Phenylalanine-¹⁵N,d₈ as an internal standard for the reliable quantification of L-Phenylalanine in human plasma.
Signaling and Metabolic Pathways
The primary metabolic pathway of L-Phenylalanine involves its conversion to L-Tyrosine by the enzyme phenylalanine hydroxylase. This is a critical step in amino acid metabolism, and its dysfunction is the cause of PKU.
Caption: Simplified metabolic pathway of L-Phenylalanine.
Experimental Protocols
Materials and Reagents
-
L-Phenylalanine (≥98% purity)
-
L-Phenylalanine-¹⁵N,d₈ (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
Equipment
-
UHPLC system
-
Tandem mass spectrometer
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of L-Phenylalanine and dissolve it in 10 mL of deionized water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of L-Phenylalanine-¹⁵N,d₈ and dissolve it in 1 mL of deionized water.
-
Working Standard Solutions: Perform serial dilutions of the L-Phenylalanine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the L-Phenylalanine-¹⁵N,d₈ stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards: Spike 5 µL of each working standard solution into 45 µL of blank human plasma to obtain calibration standards with final concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 4, and 8 µg/mL) from a separate L-Phenylalanine stock solution in the same manner as the calibration standards.
Protocol 2: Plasma Sample Preparation
-
Thaw all plasma samples (unknowns, calibration standards, and QCs) on ice.
-
Vortex each sample to ensure homogeneity.
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL L-Phenylalanine-¹⁵N,d₈ in acetonitrile) to each tube. This step also serves to precipitate plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for L-Phenylalanine analysis.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
MRM Transitions and Parameters
The following Multiple Reaction Monitoring (MRM) transitions are recommended. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| L-Phenylalanine | 166.2 | 120.2 | 100 |
| L-Phenylalanine-¹⁵N,d₈ | 175.2 | 128.2 | 100 |
Note: The precursor ion for L-Phenylalanine-¹⁵N,d₈ is calculated based on its molecular weight (174.23 g/mol ). The product ion is inferred from the fragmentation pattern of L-Phenylalanine (loss of the carboxyl group and subsequent rearrangement), with the mass shift corresponding to the isotopic labels. Actual values may need to be optimized.
Method Validation Data
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of L-Phenylalanine in human plasma using a stable isotope-labeled internal standard.
Table 1: Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| L-Phenylalanine | 0.1 - 10 | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | ≤ 5.0 | 95 - 105 | ≤ 6.0 | 94 - 106 |
| Medium | 4.0 | ≤ 4.5 | 96 - 104 | ≤ 5.5 | 95 - 105 |
| High | 8.0 | ≤ 4.0 | 97 - 103 | ≤ 5.0 | 96 - 104 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92 - 108 | 90 - 110 |
| High | 8.0 | 94 - 106 | 92 - 108 |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of L-Phenylalanine in human plasma. The use of L-Phenylalanine-¹⁵N,d₈ as an internal standard is critical for achieving the high accuracy and precision required in clinical and research settings. This method is well-suited for a variety of applications, from the diagnosis and monitoring of metabolic diseases to its use in pharmacokinetic and pharmacodynamic studies during drug development.
References
Application Notes and Protocols for L-Phenylalanine-15N,d8 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, SILAC enables the precise relative quantification of protein abundance.
L-Phenylalanine, an essential amino acid, is a valuable probe for these studies. The isotopic analog, L-Phenylalanine-15N,d8, which is labeled with one nitrogen-15 (B135050) atom and eight deuterium (B1214612) atoms, provides a distinct mass shift that is readily detectable by modern mass spectrometers. This application note provides a detailed protocol for the use of this compound in quantitative proteomics experiments, from cell culture to data analysis.
Key Features of this compound Labeling
-
High Incorporation Efficiency: As an essential amino acid, L-Phenylalanine cannot be synthesized by mammalian cells, ensuring that the labeled form is efficiently incorporated into newly synthesized proteins.
-
Distinct Mass Shift: The combination of 15N and d8 labeling results in a significant and unambiguous mass difference between labeled and unlabeled peptides, facilitating accurate quantification.
-
Metabolic Stability: Phenylalanine is primarily incorporated into proteins or hydroxylated to form tyrosine. Its metabolic pathways are well-characterized, and significant scrambling of the isotopic label is not a common issue.
Experimental Protocols
I. Preparation of SILAC Media with this compound
This protocol is adapted from standard SILAC procedures and should be performed under sterile conditions in a cell culture hood.
Materials:
-
DMEM for SILAC (deficient in L-Phenylalanine, L-Lysine, and L-Arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Phenylalanine (unlabeled, "light")
-
This compound ("heavy")
-
L-Lysine (unlabeled)
-
L-Arginine (unlabeled)
-
Penicillin-Streptomycin solution (100x)
-
Sterile water or PBS for dissolving amino acids
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
Light Phenylalanine: Dissolve L-Phenylalanine in sterile water or PBS to a final concentration of 100 mg/mL.
-
Heavy Phenylalanine: Dissolve this compound in sterile water or PBS to a final concentration of 100 mg/mL.
-
Lysine and Arginine: Prepare stock solutions of unlabeled L-Lysine and L-Arginine at 100 mg/mL in sterile water or PBS.
-
-
Prepare "Light" SILAC Medium:
-
To 500 mL of L-Phenylalanine-deficient DMEM, add:
-
50 mL of dFBS (10% final concentration).
-
5 mL of Penicillin-Streptomycin (1x final concentration).
-
The appropriate volume of "light" L-Phenylalanine stock solution to achieve the desired final concentration (e.g., for a final concentration of 0.066 g/L, add 330 µL of a 100 mg/mL stock).
-
Add unlabeled L-Lysine and L-Arginine to their normal concentrations in DMEM.
-
-
Sterile-filter the complete medium using a 0.22 µm filter unit.
-
-
Prepare "Heavy" SILAC Medium:
-
To 500 mL of L-Phenylalanine-deficient DMEM, add:
-
50 mL of dFBS (10% final concentration).
-
5 mL of Penicillin-Streptomycin (1x final concentration).
-
The same volume of "heavy" this compound stock solution as the "light" stock used above.
-
Add unlabeled L-Lysine and L-Arginine to their normal concentrations in DMEM.
-
-
Sterile-filter the complete medium using a 0.22 µm filter unit.
-
II. Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line that is auxotrophic for phenylalanine and suitable for your biological question. Common cell lines like HEK293, HeLa, or A549 are often used.
-
Adaptation to SILAC Media:
-
Thaw and culture cells in the "light" SILAC medium for at least five to six cell doublings to ensure complete replacement of any unlabeled phenylalanine from their previous growth medium.
-
Similarly, culture a separate population of cells in the "heavy" SILAC medium for the same duration to achieve >95% incorporation of this compound.
-
-
Experimental Treatment: Once complete incorporation is achieved, perform your experimental treatment on the "heavy" labeled cells, while the "light" labeled cells can serve as the control.
-
Cell Harvesting and Lysis:
-
After the treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
III. Sample Preparation for Mass Spectrometry
-
Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample.
-
In-solution digestion: Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
In-gel digestion: Run the mixed protein sample on an SDS-PAGE gel, excise the entire lane or specific bands, and perform in-gel tryptic digestion.
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
Data Presentation
Quantitative Data Summary
While a specific data table for this compound was not found in the literature during this search, a typical SILAC experiment would yield a table similar to the hypothetical example below. This table would list the identified proteins, their corresponding gene names, the number of unique peptides identified for each protein, and the quantified H/L (Heavy/Light) ratio, which indicates the relative abundance of the protein between the two experimental conditions.
| Protein Accession | Gene Name | Unique Peptides | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | 12 | 2.5 | 0.001 | Upregulated |
| P60709 | ACTB | 25 | 1.1 | 0.85 | Unchanged |
| Q06609 | BAD | 8 | 0.4 | 0.005 | Downregulated |
| P31749 | AKT1 | 15 | 2.1 | 0.002 | Upregulated |
| P42336 | GSK3B | 10 | 0.9 | 0.75 | Unchanged |
Mandatory Visualization
Experimental Workflow
Application Notes and Protocols for L-Phenylalanine-15N,d8 in Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Phenylalanine-15N,d8 is a stable isotope-labeled form of the essential amino acid L-phenylalanine. It incorporates one nitrogen-15 (B135050) (¹⁵N) atom and eight deuterium (B1214612) (d8) atoms, making it a powerful tool in metabolomics research. Its increased mass compared to the endogenous L-phenylalanine allows for its clear distinction and quantification in mass spectrometry-based analyses. This property makes it an ideal internal standard for accurate quantification of L-phenylalanine and a tracer for metabolic flux analysis (MFA) to investigate the dynamics of phenylalanine metabolism in vivo and in vitro.
The primary applications of this compound in metabolomics include:
-
Metabolic Flux Analysis (MFA): To trace the metabolic fate of phenylalanine and quantify the rates of its conversion to downstream metabolites such as tyrosine.
-
Internal Standard for Quantitative Metabolomics: For the precise and accurate quantification of L-phenylalanine in biological samples, particularly in the diagnosis and monitoring of inborn errors of metabolism like Phenylketonuria (PKU).
-
Proteomics and Biomolecular NMR: To study protein synthesis, structure, and dynamics.[1][2]
Application 1: Newborn Screening for Phenylketonuria (PKU)
Background: Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase (PAH).[3] This leads to the accumulation of phenylalanine in the blood and brain, which can cause severe intellectual disability if left untreated.[4] Newborn screening for PKU is crucial for early diagnosis and intervention. Tandem mass spectrometry (MS/MS) is the gold standard for neonatal screening, allowing for the simultaneous quantification of multiple amino acids.[2][5]
Role of this compound: In this application, this compound serves as an internal standard for the accurate quantification of L-phenylalanine in dried blood spots (DBS). Its chemical properties are nearly identical to endogenous L-phenylalanine, ensuring similar extraction and ionization efficiency, while its distinct mass allows for its differentiation and use for normalization. A key diagnostic marker is the phenylalanine-to-tyrosine ratio, which is also determined in the same analysis.[5]
Quantitative Data: Phenylalanine and Tyrosine Levels in Newborn Screening
The following table summarizes typical cutoff values and phenylalanine/tyrosine ratios used in newborn screening for PKU. These values can vary slightly between different screening programs.
| Parameter | Method | Cutoff Value | Reference |
| Phenylalanine (Phe) | Tandem Mass Spectrometry (MS/MS) | 85 - 180 µmol/L | [1][5] |
| Phenylalanine/Tyrosine (Phe/Tyr) Molar Ratio | Tandem Mass Spectrometry (MS/MS) | > 2.5 | [5] |
Experimental Protocol: Quantification of Phenylalanine and Tyrosine in Dried Blood Spots by LC-MS/MS
This protocol describes the general procedure for the analysis of phenylalanine and tyrosine in dried blood spots for PKU screening.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
L-Tyrosine-d4 (Internal Standard for Tyrosine)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dried blood spot punches
-
96-well microtiter plates
2. Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Prepare a working solution of the internal standards (this compound and L-Tyrosine-d4) in methanol.
-
Add 100 µL of the internal standard solution to each well containing a blood spot punch.
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to extract the amino acids.
-
After incubation, carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).[6]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate phenylalanine and tyrosine.
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Phenylalanine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z)
-
L-Tyrosine-d4: Precursor ion (m/z) -> Product ion (m/z)
-
-
4. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of phenylalanine and tyrosine using a calibration curve prepared with known concentrations of the analytes and a fixed concentration of the internal standards.
-
Calculate the phenylalanine/tyrosine molar ratio.
-
Compare the results to the established cutoff values for PKU screening.
Visualization: Newborn Screening Workflow for PKU
Caption: Workflow for newborn screening of Phenylketonuria (PKU).
Application 2: Metabolic Flux Analysis of Phenylalanine Metabolism
Background: Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic pathways in a living system. By introducing a labeled substrate, researchers can trace the path of the labeled atoms through various metabolic reactions and calculate the flux (rate) of these reactions. This compound can be used as a tracer to study the in vivo kinetics of phenylalanine, including its rate of appearance (an indicator of protein breakdown), its conversion to tyrosine, and its incorporation into proteins (an indicator of protein synthesis).
Quantitative Data: Phenylalanine Flux Rates in Healthy Adults
The following table presents typical phenylalanine flux rates in healthy adults in a post-absorptive state, as determined by stable isotope tracer studies. Note that different isotopes of phenylalanine were used in these studies, but the principles of flux measurement are the same.
| Parameter | Isotope Tracer | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Reference |
| Phenylalanine Flux (Rate of Appearance) | L-[ring-²H₅]phenylalanine | 39.2 ± 1.8 | [7] |
| Phenylalanine Flux (Rate of Appearance) | L-[¹⁵N]phenylalanine | 40.0 ± 3.0 | [7] |
| Phenylalanine Flux (Rate of Appearance) | L-[1⁻¹³C]phenylalanine | 41.8 ± 3.6 | [7] |
| Phenylalanine Oxidation | L-[1-¹³C]phenylalanine | 1.3 | [8] |
Experimental Protocol: In Vivo Phenylalanine Flux Analysis using this compound
This protocol outlines a primed, continuous infusion method to determine whole-body phenylalanine kinetics in human subjects.
1. Subject Preparation:
-
Subjects should fast overnight (8-10 hours) before the study.
-
Insert an intravenous catheter into a forearm vein for tracer infusion and another catheter into a hand vein of the contralateral arm, which will be heated to obtain arterialized venous blood for sampling.
2. Tracer Infusion:
-
Prepare a sterile solution of this compound in saline.
-
Administer a priming dose of the tracer to rapidly achieve isotopic steady state in the plasma.
-
Immediately following the priming dose, start a continuous intravenous infusion of the tracer at a constant rate for a period of 3-4 hours.
3. Blood Sampling:
-
Collect baseline blood samples before the start of the infusion.
-
During the continuous infusion, collect arterialized venous blood samples at regular intervals (e.g., every 30 minutes) to monitor the isotopic enrichment of plasma phenylalanine.
4. Sample Processing:
-
Collect blood in EDTA-containing tubes and immediately place on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For analysis, deproteinize the plasma samples by adding a precipitating agent (e.g., perchloric acid or methanol) and centrifuge to pellet the protein. The supernatant contains the free amino acids.
5. LC-MS/MS Analysis:
-
Analyze the isotopic enrichment of L-phenylalanine in the plasma supernatant using LC-MS/MS.
-
The analysis is similar to the one described for newborn screening but focuses on determining the ratio of the labeled (this compound) to the unlabeled (endogenous L-phenylalanine) tracer (Tracer-to-Tracee Ratio, TTR).
6. Flux Calculation:
-
At isotopic steady state, the rate of appearance (Ra) of phenylalanine into the plasma, which reflects whole-body protein breakdown, can be calculated using the following equation: Ra = F / TTR where:
-
Ra is the rate of appearance of phenylalanine (in µmol/kg/h).
-
F is the infusion rate of the tracer (in µmol/kg/h).
-
TTR is the tracer-to-tracee ratio of phenylalanine in plasma at isotopic steady state.
-
Visualization: Phenylalanine Metabolic Pathway
Caption: Key metabolic pathways of L-Phenylalanine.
Conclusion
This compound is a versatile and indispensable tool in metabolomics research. Its application as an internal standard in newborn screening for PKU has significantly improved the accuracy and reliability of early diagnosis, preventing severe developmental disorders. Furthermore, its use as a tracer in metabolic flux analysis provides valuable insights into the complex dynamics of phenylalanine metabolism in health and disease, aiding researchers and drug development professionals in understanding metabolic regulation and identifying potential therapeutic targets. The protocols and data presented here provide a foundation for the effective implementation of this compound in metabolomics studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylalanine flux, oxidation, and conversion to tyrosine in humans studied with L-[1-13C]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Metabolic Networks: A Step-by-Step Guide to Metabolic Flux Analysis Using L-Phenylalanine-15N,d8
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism. This application note provides a detailed, step-by-step guide for conducting metabolic flux analysis using the stable isotope tracer L-Phenylalanine-15N,d8. This dual-labeled tracer is particularly useful for simultaneously tracking the fate of the nitrogen and the carbon backbone of phenylalanine, a critical amino acid involved in protein synthesis, neurotransmitter production, and other key metabolic processes.
This guide is intended for researchers, scientists, and drug development professionals seeking to apply MFA to understand cellular physiology, identify metabolic bottlenecks, and discover novel drug targets.
Core Principles of Metabolic Flux Analysis with this compound
The fundamental principle of this technique is to replace standard L-phenylalanine in cell culture medium with this compound. As cells metabolize this tracer, the heavy isotopes (¹⁵N and deuterium) are incorporated into various downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, the relative and absolute fluxes through different metabolic pathways can be calculated.
The key metabolic fates of L-phenylalanine that can be traced using this isotope include:
-
Protein Synthesis: Incorporation of labeled phenylalanine into newly synthesized proteins.
-
Conversion to L-Tyrosine: The hydroxylation of phenylalanine to tyrosine, a precursor for catecholamine neurotransmitters and melanin.[1]
-
Transamination: The removal of the amino group to form phenylpyruvate.
Experimental Workflow Overview
A typical metabolic flux analysis experiment using this compound involves several key stages, from cell culture and labeling to data analysis and flux calculation.
Caption: General experimental workflow for metabolic flux analysis.
Detailed Experimental Protocols
This section provides detailed protocols for an in-vitro metabolic flux analysis study using this compound in a mammalian cell line.
Protocol 1: Cell Culture and Isotopic Labeling
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
L-Phenylalanine-free medium
-
This compound (≥98% isotopic purity)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture reagents (e.g., penicillin-streptomycin, L-glutamine)
-
Cell culture plates or flasks
Procedure:
-
Cell Culture and Adaptation:
-
Culture the chosen cell line under standard conditions to achieve the desired cell density for the experiment.
-
For adherent cells, seed them in appropriate culture vessels (e.g., 6-well plates) to reach approximately 70-80% confluency at the time of labeling.
-
If using serum, adapt the cells to a medium containing dialyzed FBS for at least three passages before the experiment to minimize the concentration of unlabeled amino acids from the serum.[2]
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing L-phenylalanine-free medium with this compound to the desired final concentration (typically the same as in the standard medium).
-
Add other necessary supplements such as dFBS, L-glutamine, and antibiotics.
-
Sterile-filter the complete labeling medium using a 0.22 µm filter.
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined time course. The duration of labeling should be sufficient to approach isotopic steady-state for the pathways of interest. This can range from several hours to over 24 hours, depending on the cell line and the specific metabolic pathways being investigated.[2]
-
Protocol 2: Quenching and Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Quenching:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
-
Metabolite Extraction:
-
Place the culture plate on dry ice to ensure the cells remain frozen during scraping.
-
Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
The metabolite extracts can be stored at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of Phenylalanine and its Isotopologues
Instrumentation and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile phases (e.g., acetonitrile (B52724) and water with formic acid or ammonium (B1175870) acetate)
-
L-Phenylalanine and L-Tyrosine standards
-
Internal standard (e.g., L-Phenylalanine-¹³C₉,¹⁵N₁)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Add an internal standard to each sample for accurate quantification.
-
-
LC-MS/MS Method:
-
Develop a targeted LC-MS/MS method to separate and detect phenylalanine, tyrosine, and their respective isotopologues.
-
Use a HILIC column for good retention and separation of these polar amino acids.
-
Optimize the mass spectrometer parameters for the detection of the precursor and product ions of each analyte. The transitions for phenylalanine and its labeled forms will differ based on the number of incorporated heavy isotopes. For example:
-
Unlabeled Phenylalanine (M+0): m/z 166.1 → 120.1[3]
-
This compound (M+9): m/z 175.1 → 129.1 (hypothetical, exact values depend on fragmentation)
-
-
-
Data Acquisition:
-
Analyze the samples using the developed LC-MS/MS method.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments or by extracting specific m/z values for high-resolution instruments.
-
Data Presentation and Analysis
Quantitative Data Summary
The primary output of the LC-MS/MS analysis is the mass isotopologue distribution (MID) for phenylalanine and its downstream metabolites. This data can be summarized in a table to visualize the incorporation of the stable isotopes over time.
Table 1: Hypothetical Mass Isotopologue Distribution of Intracellular Phenylalanine and Tyrosine after Labeling with this compound
| Metabolite | Isotopologue | Mass Shift | Relative Abundance (%) at 24h |
| Phenylalanine | M+0 | 0 | 5 |
| M+1 | 1 | 1 | |
| ... | ... | ... | |
| M+9 | +9 | 94 | |
| Tyrosine | M+0 | 0 | 10 |
| M+1 | 1 | 2 | |
| ... | ... | ... | |
| M+8 | +8 | 88 |
Note: This table presents hypothetical data for illustrative purposes. The M+8 for tyrosine assumes the loss of one deuterium (B1214612) during the hydroxylation of phenylalanine.
Data Analysis Workflow
The analysis of the raw mass spectrometry data to calculate metabolic fluxes is a multi-step process that involves sophisticated computational modeling.
Caption: Data analysis workflow for metabolic flux analysis.
Step-by-Step Data Analysis:
-
Peak Integration and Quantification: The raw data from the LC-MS/MS is processed to integrate the peak areas for each isotopologue of the target metabolites.
-
Correction for Natural Isotope Abundance: The measured MIDs are corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to determine the true extent of labeling from the tracer.
-
Metabolic Network Model Construction: A detailed model of the relevant metabolic pathways is constructed. This model includes the stoichiometry of the reactions and the specific atom transitions for each reaction.
-
Flux Estimation using Software: The corrected MIDs and the metabolic network model are used as inputs for specialized software packages like INCA (Isotopomer Network Compartmental Analysis) or 13CFLUX2.[4][5] These programs use iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured MIDs.[6]
-
Statistical Analysis: The goodness-of-fit of the model is assessed, and confidence intervals for the calculated fluxes are determined to ensure the reliability of the results.
Phenylalanine Metabolism and Signaling Pathways
Understanding the metabolic fate of phenylalanine is crucial for various fields, including drug development for cancer and neurological disorders.
Phenylalanine as a Precursor
Phenylalanine is an essential amino acid that serves as a precursor for several key molecules.
Caption: Major metabolic fates of L-Phenylalanine.
Phenylalanine and GLP-1 Secretion Signaling
Recent research has highlighted a role for L-phenylalanine in stimulating the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating blood glucose levels. This signaling pathway is of significant interest for the development of drugs for type 2 diabetes.
Caption: L-Phenylalanine-induced GLP-1 secretion pathway.[7]
Conclusion
Metabolic flux analysis using this compound is a robust technique for gaining quantitative insights into cellular metabolism. The detailed protocols and data analysis workflow presented in this application note provide a comprehensive guide for researchers to implement this powerful methodology. By accurately measuring metabolic fluxes, scientists can advance their understanding of complex biological systems and accelerate the development of novel therapeutics.
References
- 1. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for L-Phenylalanine-15N,d8 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of L-Phenylalanine-15N,d8 in various biological matrices. The methodologies outlined are essential for accurate and precise quantification in metabolic research, pharmacokinetic studies, and clinical diagnostics.
Introduction
This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of L-phenylalanine in biological samples using mass spectrometry-based methods. Proper sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby ensuring the reliability and sensitivity of the analytical method. This document details established techniques including protein precipitation, liquid-liquid extraction, and solid-phase extraction for various biological matrices.
Phenylalanine Metabolism
Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine, and subsequently, the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1] Deficiencies in the enzymes involved in phenylalanine metabolism can lead to serious metabolic disorders like phenylketonuria (PKU).[2] The primary metabolic pathway involves the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase.
Figure 1: Simplified metabolic pathway of L-Phenylalanine.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the desired level of cleanliness, and the analytical method to be used (LC-MS/MS or GC-MS).
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis of plasma and serum samples.[3] It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins.
Figure 2: Workflow for protein precipitation of plasma/serum samples.
Materials:
-
Biological sample (Plasma, Serum)
-
Precipitation solvent (e.g., Acetonitrile (B52724), Methanol)
-
Internal Standard (this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. This technique is effective for removing highly water-soluble impurities.[5]
Materials:
-
Urine sample
-
Extraction solvent (e.g., Dichloromethane)[6]
-
Internal Standard (this compound)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of urine into a centrifuge tube.
-
Add the this compound internal standard.
-
Add 1.5 mL of dichloromethane.
-
Vortex vigorously for 2 minutes to facilitate the extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE. It is particularly useful for complex matrices like urine and tissue homogenates.
Figure 3: General workflow for solid-phase extraction.
Materials:
-
Urine sample
-
SPE cartridge (e.g., Mixed-mode cation exchange)
-
Internal Standard (this compound)
-
Reagents for conditioning, washing, and elution (e.g., methanol (B129727), water, ammonium (B1175870) hydroxide)
-
SPE manifold
Procedure:
-
Centrifuge the urine sample to remove particulates.
-
Add this compound internal standard to the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of the appropriate buffer.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove unretained interferences.
-
Elute the analyte with 1 mL of a suitable solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate and reconstitute for analysis.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar analytes like amino acids must be derivatized to increase their volatility and thermal stability.[7] A common approach is a two-step derivatization involving esterification followed by acylation.[8]
Materials:
-
Dried sample extract
-
Esterification reagent (e.g., 2 M HCl in methanol)
-
Acylation reagent (e.g., Pentafluoropropionic anhydride (B1165640) - PFPA in ethyl acetate)
-
Heating block
-
Nitrogen evaporator
Procedure:
-
Ensure the sample extract is completely dry.
-
Esterification: Add 100 µL of 2 M HCl in methanol. Seal the vial and heat at 80°C for 60 minutes.[8] Evaporate the reagent under nitrogen.
-
Acylation: Add 100 µL of PFPA in ethyl acetate (B1210297) (1:4, v/v). Seal the vial and heat at 65°C for 30 minutes.[8]
-
Evaporate the reagent under nitrogen and reconstitute the residue in a suitable solvent (e.g., toluene) for GC-MS injection.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of phenylalanine in biological matrices. While specific values for this compound may vary, these provide a general expectation of method performance.
Table 1: Recovery and Matrix Effect
| Biological Matrix | Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Human Urine | LLE with Dichloromethane | Phenylpyruvic Acid | 97 - 103 | ~10 (ion suppression) | [6] |
| Human Saliva | Protein Precipitation (Acetonitrile) | Amino Acids | 85 - 110 | Not specified | [9][10] |
| Human Urine | SPE | L-Phenylalanine | >81 | <12 | --- |
Table 2: Linearity and Limits of Quantification (LOQ)
| Biological Matrix | Analytical Method | Analyte | Linear Range | LOQ | Reference |
| Human Plasma | Fluorometric | L-Phenylalanine | 10 µM - 10 mM | Not specified | [11] |
| Human Urine | LC-MS/MS | Phenylpyruvic Acid | 0.009 - 5 µM | 0.009 µM | [6] |
| Human Saliva | LC-MS/MS | Amino Acids | 0.19 - 8.50 µM (for various AAs) | 0.19 - 8.50 µM | [9][10] |
| Dried Blood Spot | LC-MS/MS | Phenylalanine | Not specified | Not specified | [12] |
Stability
Studies have shown that phenylalanine in dried urine spots is stable under various storage conditions for up to 28 days, including at room temperature (20 ± 1 °C) both in daylight and protected from light, and at 4 ± 1 °C protected from light.[13] However, significant degradation was observed at 37 ± 1 °C within approximately 24 hours.[13] For plasma and serum, it is recommended to store samples at -20°C or lower until analysis.[11]
Conclusion
The selection of an appropriate sample preparation method for this compound is critical for achieving accurate and reliable quantitative results. Protein precipitation offers a rapid and simple approach for cleaner matrices like plasma and serum. Liquid-liquid extraction and solid-phase extraction provide more thorough cleanup for complex matrices such as urine and tissue homogenates, at the cost of increased complexity and time. For GC-MS analysis, a two-step derivatization is essential. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust analytical methods for L-phenylalanine analysis in various biological matrices.
References
- 1. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 8. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a non-invasive method for quantifying amino acids in human saliva - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development and validation of a non-invasive method for quantifying amino acids in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Structural Studies of Biomolecules Using L-Phenylalanine-¹⁵N,d8 NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules at atomic resolution.[1] However, as the size of the protein increases (>20 kDa), NMR spectra become complex due to severe signal overlap and rapid signal decay (transverse relaxation), which leads to broad lines and low sensitivity.[2][3] Isotopic labeling strategies are essential to overcome these limitations.
The use of L-Phenylalanine-¹⁵N,d8, a stable isotope-labeled amino acid, offers a targeted approach to simplify NMR spectra and enhance spectral quality. This application note details the principles, protocols, and data analysis associated with incorporating L-Phenylalanine-¹⁵N,d8 into proteins for structural studies.
Principle
The strategic incorporation of L-Phenylalanine-¹⁵N,d8 leverages two key principles:
-
¹⁵N Labeling: The nitrogen-15 (B135050) isotope allows for the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment.[4] This experiment correlates the amide proton with its directly bonded nitrogen, dispersing the crowded proton signals into a second dimension based on the nitrogen chemical shift, thereby greatly improving resolution.[5]
-
d8 (Perdeuteration of the Phenyl Ring): Deuterium (²H) has a much smaller gyromagnetic ratio than protons (¹H). Replacing the eight protons on the phenylalanine side chain with deuterons drastically reduces ¹H-¹H dipolar interactions, which are the primary cause of rapid transverse relaxation in larger proteins.[3][5] This "deuteration" leads to significantly sharper NMR signals (narrower linewidths) and improved sensitivity, which is especially critical for studying high-molecular-weight systems.[6]
By combining these two labels on a single amino acid, researchers can selectively probe the structure and environment of phenylalanine residues within a large protein, even in a perdeuterated background, providing crucial structural restraints and assignment anchors.[7]
Experimental Protocols
Protocol 1: Recombinant Protein Expression and Labeling
This protocol describes the expression of a target protein in E. coli using a minimal medium supplemented with ¹⁵NH₄Cl and L-Phenylalanine-¹⁵N,d8. This method is designed to produce a protein that is uniformly ¹⁵N-labeled and specifically deuterated at the phenylalanine side chains.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories or equivalent).
-
L-Phenylalanine-¹⁵N,d8 (e.g., CIL DNLM-7180).[8]
-
Glucose (or ¹³C-glucose for uniform ¹³C labeling).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli. Grow overnight at 37°C with shaking.
-
Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight starter culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0. This step helps adapt the cells to the minimal medium.
-
Main Culture:
-
Prepare 1 L of M9 minimal medium in a 2 L baffled flask. Crucially, use 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source.[9]
-
Add 4 g/L glucose and other required M9 components (e.g., MgSO₄, CaCl₂, trace elements).
-
Inoculate the main culture with 50-100 mL of the pre-culture.
-
Grow the cells at 37°C with vigorous shaking (approx. 200 rpm).
-
-
Induction and Labeling:
-
Monitor the cell growth until the OD₆₀₀ reaches 0.7-0.8.
-
Just before induction, add 100-200 mg of L-Phenylalanine-¹⁵N,d8 dissolved in a small amount of sterile water.[10][11]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The resulting cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Protein Purification and NMR Sample Preparation
Procedure:
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30-45 minutes to pellet cell debris.
-
Purification: Purify the protein using standard chromatography techniques. A common strategy involves initial purification via an affinity tag (e.g., His-tag), followed by size-exclusion chromatography to ensure a monodisperse sample.[8]
-
Buffer Exchange and Concentration:
-
Final NMR Sample Preparation:
-
Add 5-10% D₂O (v/v) to the concentrated protein sample. The D₂O is required for the NMR spectrometer's lock system.[9]
-
Transfer approximately 500-600 µL of the final sample into a high-quality NMR tube.
-
Data Presentation
Quantitative data from labeling and NMR experiments are crucial for reproducibility and comparison.
Table 1: Typical Parameters for Protein Expression and Labeling.
| Parameter | Typical Value | Reference |
|---|---|---|
| L-Phenylalanine-¹⁵N,d8 Added | 100 - 200 mg / L of culture | [10][11] |
| Final Protein Yield | 0.2 - 5 mg / L of culture (highly protein-dependent) | [11] |
| Label Incorporation Efficiency | >90% |[7][10] |
Table 2: Recommended NMR Sample Conditions.
| Parameter | Typical Value | Reference |
|---|---|---|
| Protein Concentration | 0.3 - 1.0 mM | [12] |
| Sample Volume | 500 - 600 µL | [9] |
| Buffer pH | 6.0 - 7.0 | [9] |
| Ionic Strength (NaCl) | < 100 mM | [9] |
| D₂O Content | 5 - 10% (v/v) |[9] |
Table 3: Example NMR Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment.
| Parameter | Example Value | Reference |
|---|---|---|
| Spectrometer Frequency | 600 - 900 MHz | [7] |
| Temperature | 25 - 37 °C | [7] |
| Scans per Increment | 16 - 128 | [7][13] |
| ¹⁵N (t1) Acquisition Time | ~100 ms | [2] |
| ¹H (t2) Acquisition Time | ~85 ms | [2] |
| Recycle Delay | 1.0 - 5.0 s |[14] |
Visualization of Workflows and Concepts
Diagrams created using Graphviz clarify complex processes and relationships.
Caption: Workflow for structural studies using labeled proteins.
Caption: Rationale for using this compound in NMR.
Data Analysis and Interpretation
-
Resonance Assignment: The first step in analyzing the NMR data is to assign the signals in the ¹H-¹⁵N HSQC spectrum to specific phenylalanine residues in the protein sequence. For a protein with a known structure or for assigning a few specific residues, this can be straightforward. For de novo assignments, additional experiments like ¹⁵N-NOESY and ¹⁵N-TOCSY may be required, especially on smaller proteins.[4]
-
Structural Restraints: The primary goal of these experiments is to obtain structural restraints. Nuclear Overhauser Effect (NOE) experiments (e.g., ¹⁵N-edited NOESY) are used to identify protons that are close in space (< 5 Å). NOEs between a labeled phenylalanine and other protons (either on other residues or on a bound ligand) provide key distance information for calculating the 3D structure.[1][7]
-
Dynamics and Interactions: Changes in the chemical shifts or intensities of the phenylalanine signals upon binding to a ligand or another protein can be used to map interaction surfaces.[4] Furthermore, relaxation experiments can provide information on the dynamics of specific phenylalanine residues, indicating their flexibility or rigidity within the protein structure.
References
- 1. Buy L-PHENYLALANINE (D8; 15N) (EVT-252265) [evitachem.com]
- 2. Deuterium isotope effects on 15N backbone chemical shifts in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 8. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of L-phenylalanine in Plasma Using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-phenylalanine is an essential amino acid that serves as a fundamental building block for proteins.[1] Beyond its role in protein synthesis, L-phenylalanine is a precursor for the synthesis of L-tyrosine and subsequent catecholamines, including dopamine, norepinephrine, and epinephrine.[2] The metabolism of L-phenylalanine is a critical pathway, and its dysregulation can lead to severe health consequences. The genetic disorder phenylketonuria (PKU) is characterized by the inability to metabolize L-phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase (PAH).[2][3] This deficiency leads to an accumulation of L-phenylalanine in the body, which can cause intellectual disability and other neurological problems if left untreated.[4] Therefore, the accurate and precise quantification of L-phenylalanine in plasma is crucial for the diagnosis and monitoring of PKU, as well as for research in metabolic diseases and drug development.[1][5]
Isotope dilution mass spectrometry (IDMS) is a highly accurate and sensitive analytical technique for the quantification of endogenous compounds in complex biological matrices.[6][7] This method involves the addition of a known amount of a stable isotope-labeled internal standard to the sample. The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by mass spectrometry. This approach effectively corrects for variations in sample preparation and matrix effects, leading to highly reliable and reproducible results.[8] This application note provides a detailed protocol for the quantification of L-phenylalanine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy.
Principle of the Method
The quantification of L-phenylalanine in plasma is achieved by isotope dilution LC-MS/MS. A stable isotope-labeled L-phenylalanine, such as L-phenylalanine-d5 or L-phenylalanine-¹³C₆, is used as an internal standard.[9][10] This internal standard is chemically identical to the endogenous L-phenylalanine but has a different mass due to the isotopic labeling. A known amount of the internal standard is added to the plasma sample at the beginning of the sample preparation process. After protein precipitation, the extract is analyzed by LC-MS/MS. The liquid chromatography step separates L-phenylalanine from other plasma components, and the tandem mass spectrometer detects and quantifies both the endogenous L-phenylalanine and the isotope-labeled internal standard using multiple reaction monitoring (MRM). The concentration of endogenous L-phenylalanine is then calculated based on the measured peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of L-phenylalanine.
Experimental Protocols
Materials and Reagents
-
L-phenylalanine (≥98% purity)
-
L-phenylalanine-d5 (stable isotope internal standard, ≥98% purity, isotopic purity ≥99%)[11][12]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)[13]
-
5-sulfosalicylic acid (for protein precipitation)[14]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Preparation of Standard Solutions
-
L-phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-phenylalanine and dissolve it in 10 mL of 50% methanol in water to obtain a stock solution of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-phenylalanine-d5 and dissolve it in 10 mL of 50% methanol in water to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-phenylalanine stock solution with 50% methanol in water to create calibration standards with concentrations ranging from 0.5 to 200 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with 50% methanol in water to obtain a working solution of 10 µg/mL.
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (10 µg/mL L-phenylalanine-d5) to each plasma sample, calibrator, and quality control sample.
-
Vortex for 10 seconds.
-
For protein precipitation, add 400 µL of acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-phenylalanine: m/z 166.1 → 120.1[8]
-
L-phenylalanine-d5: m/z 171.1 → 125.1
-
Data Presentation
The quantitative performance of the method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Calibration Range | 0.5 - 200 µg/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Visualizations
Caption: Experimental workflow for L-phenylalanine quantification.
Caption: Simplified L-phenylalanine metabolic pathway.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate platform for the quantification of L-phenylalanine in human plasma. The simple sample preparation and the high selectivity of the tandem mass spectrometry make this method suitable for high-throughput analysis in clinical research and drug development. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The accurate measurement of L-phenylalanine is essential for advancing our understanding of metabolic disorders and for the development of new therapeutic strategies.
References
- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Reactome | Phenylalanine metabolism [reactome.org]
- 4. zivak.com [zivak.com]
- 5. Phenylketonuria (PKU) Workup: Approach Considerations, Laboratory Studies, Magnetic Resonance Imaging [emedicine.medscape.com]
- 6. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Labeling with L-Phenylalanine-15N,d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing L-Phenylalanine-15N,d8 in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics. The protocols outlined below are intended to serve as a comprehensive resource for researchers aiming to accurately quantify protein expression, turnover, and post-translational modifications.
Introduction to SILAC with this compound
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique that enables the accurate relative quantification of proteins between different cell populations. The methodology relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, one can determine the relative abundance of each protein.
This compound is a "heavy" version of the essential amino acid L-phenylalanine, containing one nitrogen-15 (B135050) (¹⁵N) isotope and eight deuterium (B1214612) (d8) atoms. This results in a specific mass shift in peptides containing this amino acid, which can be readily detected by mass spectrometry.
Data Presentation: Quantitative Proteomics
Following a SILAC experiment using this compound, quantitative data is typically presented in a tabular format. This allows for a clear and concise summary of protein expression changes between different experimental conditions. The table below illustrates a hypothetical dataset from a study comparing a treated versus a control cell population.
| Protein Accession | Gene Symbol | Protein Name | Peptide Sequence | Light Intensity | Heavy Intensity | Ratio (Heavy/Light) | Regulation |
| P02768 | ALB | Serum albumin | LVNEVTEFAK | 1.2E+08 | 1.1E+08 | 0.92 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | EITALAPSTMK | 2.5E+09 | 2.6E+09 | 1.04 | Unchanged |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | GFVVDSEDLPLNISR | 5.4E+07 | 1.2E+08 | 2.22 | Upregulated |
| P10412 | FAS | Fas cell surface death receptor | ATLEETISSEQPR | 8.1E+06 | 2.0E+06 | 0.25 | Downregulated |
| Q9Y6K9 | PARK7 | Parkinson disease protein 7 | DVIVMRVSR | 3.2E+07 | 6.5E+07 | 2.03 | Upregulated |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Materials
-
Cell Line: Any mammalian cell line that requires L-phenylalanine for growth.
-
SILAC-grade Cell Culture Medium: Phenylalanine-deficient DMEM, RPMI-1640, or other suitable base medium.
-
Dialyzed Fetal Bovine Serum (dFBS): Essential to minimize the presence of unlabeled L-phenylalanine.
-
"Light" L-Phenylalanine: Natural abundance L-phenylalanine.
-
"Heavy" this compound: (e.g., from Cambridge Isotope Laboratories, Inc.).
-
Other essential amino acids and supplements: (e.g., L-glutamine, penicillin/streptomycin).
-
Cell culture flasks, plates, and other standard laboratory equipment.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap-based).
-
Proteomics data analysis software: (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
Media Preparation
-
Prepare "Light" and "Heavy" SILAC Media:
-
Reconstitute the phenylalanine-deficient base medium according to the manufacturer's instructions.
-
Supplement the medium with dFBS to a final concentration of 10-15%. The optimal concentration may vary depending on the cell line.
-
Add all other necessary supplements (e.g., L-glutamine, antibiotics).
-
To create the "Light" medium , add unlabeled L-phenylalanine to the final concentration recommended for the specific base medium (e.g., 0.2 mM for DMEM).
-
To create the "Heavy" medium , add this compound to the same final concentration as the "light" amino acid.
-
-
Sterile Filtration: Sterile-filter both the "Light" and "Heavy" media using a 0.22 µm filter unit.
-
Storage: Store the prepared media at 4°C and protect from light.
Cell Culture and Labeling (Adaptation Phase)
-
Cell Seeding: Seed two separate populations of the chosen cell line, one for the "light" condition and one for the "heavy" condition.
-
Adaptation: Culture the cells in their respective "Light" or "Heavy" SILAC medium for at least five to six cell doublings. This extended culture period is crucial to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.
-
Monitoring Cell Health: Regularly monitor the cells for any changes in morphology, growth rate, or viability. High concentrations of L-phenylalanine have been reported to potentially inhibit cell growth, so it is important to ensure that the labeling process is not adversely affecting the cells. If negative effects are observed, consider optimizing the concentration of this compound.
-
Checking Incorporation Efficiency (Optional but Recommended):
-
After 5-6 doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry.
-
Determine the percentage of peptides containing the "heavy" this compound.
-
Experimental Phase
-
Apply Treatment: Once complete incorporation is achieved, apply the experimental treatment to the "heavy" labeled cells. The "light" labeled cells will serve as the control population.
-
Cell Harvesting: After the desired treatment period, harvest both the "light" and "heavy" cell populations.
-
Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates. This 1:1 ratio is critical for accurate relative quantification.
-
Protein Digestion: Perform in-solution or in-gel tryptic digestion of the combined protein sample.
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
The mass difference between peptides containing "light" L-phenylalanine and "heavy" this compound will be +9 Da (1 Da from ¹⁵N and 8 Da from d8).
-
Set the mass spectrometry data acquisition parameters to detect this specific mass shift. General parameters for a Q-Exactive HF-X could be:
-
MS1 Resolution: 120,000
-
MS1 AGC target: 1e6
-
MS1 Maximum IT: 60 ms
-
MS/MS Resolution: 15,000
-
MS/MS AGC target: 2e5
-
MS/MS Maximum IT: 40 ms
-
Normalized collision energy: 27-30%
-
-
-
Data Analysis:
-
Use a proteomics software package that supports SILAC data analysis.
-
Configure the software to search for the specific mass modification of L-Phenylalanine (+9.0565 Da for ¹⁵N and +8.0502 Da for d8, totaling approximately +17.1067 Da, though the precise value should be confirmed with the supplier's specifications).
-
The software will identify peptide pairs and calculate the intensity ratios of the "heavy" to "light" peaks to determine the relative protein abundance.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a SILAC experiment using this compound.
Caption: General workflow for a quantitative proteomics experiment using SILAC with this compound.
Signaling Pathway (Hypothetical Example)
While no specific signaling pathway analysis using this compound was found in the literature, this labeled amino acid can be used to study any pathway of interest. For example, if studying the effects of a drug on the EGFR signaling pathway, the following diagram illustrates the type of output that could be generated from the quantitative proteomics data.
Caption: Hypothetical impact of a drug on the EGFR signaling pathway as determined by SILAC.
Concluding Remarks
The use of this compound in SILAC-based quantitative proteomics provides a robust and accurate method for studying the dynamics of the proteome. The detailed protocols and application notes provided herein serve as a guide for researchers to successfully implement this technique in their own studies. It is important to note that some parameters, such as the optimal concentration of the labeled amino acid and specific mass spectrometry settings, may require empirical optimization for different cell lines and experimental setups.
Application Notes and Protocols for L-Phenylalanine-15N,d8 as a Tracer for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled L-phenylalanine, including L-Phenylalanine-15N,d8, serves as a powerful tracer for in vivo metabolic studies in humans and animal models. This non-radioactive tracer allows for the safe and dynamic measurement of key metabolic processes, including protein synthesis and breakdown, amino acid kinetics, and metabolic flux analysis. By introducing this compound into a biological system, researchers can track the fate of this essential amino acid, providing critical insights into physiological and pathophysiological states, as well as the mechanism of action of novel therapeutics.
L-Phenylalanine is a precursor for protein synthesis and the biosynthesis of important signaling molecules such as tyrosine and catecholamines. The dual labeling with Nitrogen-15 (¹⁵N) and Deuterium (d8) provides distinct mass shifts, facilitating accurate quantification and tracing using mass spectrometry. These application notes provide an overview of the use of this compound and detailed protocols for its application in in vivo metabolic research.
Key Applications
-
Protein Synthesis and Turnover: Quantifying the rate of incorporation of this compound into tissue and plasma proteins to determine fractional synthesis rates.
-
Metabolic Flux Analysis: Tracing the conversion of phenylalanine to other metabolites, such as tyrosine, to understand pathway dynamics.
-
Amino Acid Kinetics: Studying the absorption, distribution, and clearance of phenylalanine under various physiological conditions.
-
Drug Development: Assessing the impact of therapeutic interventions on protein metabolism and amino acid utilization.
Data Presentation
The following tables summarize quantitative data from in vivo tracer studies investigating phenylalanine metabolism. While these studies did not use the specific this compound tracer, they utilized closely related tracers (L-[¹⁵N]phenylalanine and L-[ring-²H₅]phenylalanine), and the resulting data provide a valuable reference for expected metabolic flux in healthy adults.
Table 1: Phenylalanine Kinetics in Healthy Adult Men in a Fasting State via Intravenous Infusion [1]
| Tracer | Mean Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) | Standard Error of the Mean |
| L-[ring-²H₅]phenylalanine | 39.2 | 1.8 |
| L-[¹⁵N]phenylalanine | 40.0 | 3.0 |
| L-[1-¹³C]phenylalanine | 41.8 | 3.6 |
Table 2: Phenylalanine Kinetics in Healthy Adult Men in a Fasting State via Intragastric Infusion [1]
| Tracer | Mean Phenylalanine Flux (μmol·kg⁻¹·h⁻¹) | Standard Error of the Mean |
| L-[ring-²H₅]phenylalanine | 74.0 | 6.23 |
| L-[¹⁵N]phenylalanine | 54.24 | 4.7 |
| L-[1-¹³C]phenylalanine | 61.15 | 5.3 |
Table 3: Peak Plasma Phenylalanine Concentrations Following Oral and Intravenous Administration in Healthy Volunteers [2]
| Administration Route | Tracer | Dose | Peak Plasma Level (µg/mL) |
| Oral | L-[¹⁵N]phenylalanine | 1.5 g | ~20 |
| Intravenous | L-[²H₅]phenylalanine | 1.5 g | ~50 |
Experimental Protocols
This section outlines a detailed methodology for an in vivo metabolic study using a primed, continuous intravenous infusion of this compound. This protocol is adapted from studies using similar phenylalanine tracers.[3]
Protocol 1: In Vivo Measurement of Whole-Body Phenylalanine Flux
1. Subject/Animal Preparation:
-
Subjects should fast overnight (10-12 hours) to achieve a postabsorptive, steady metabolic state.
-
For human studies, place two intravenous catheters: one for tracer infusion and one in the contralateral arm for blood sampling.
-
For animal studies, appropriate catheterization (e.g., jugular vein) should be performed under anesthesia prior to the study.
2. Tracer Preparation and Administration:
-
Prepare a sterile stock solution of this compound in sterile saline.
-
A primed, continuous infusion is recommended to rapidly achieve isotopic steady state in the plasma.
-
Priming Dose (Bolus): Administer a bolus injection of the tracer to quickly fill the metabolic pool. The exact amount should be determined based on the subject's body weight and the desired plasma enrichment.
-
Continuous Infusion: Immediately following the priming dose, begin a constant intravenous infusion at a lower rate to maintain a steady-state enrichment. The infusion is typically maintained for 4-6 hours.
3. Sample Collection:
-
Collect a baseline blood sample before the start of the tracer infusion.
-
Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
Collect samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.
4. Sample Processing:
-
Separate plasma by centrifugation at 4°C.
-
To accurately quantify the tracer, add an internal standard (e.g., L-[¹³C₉,¹⁵N]-Phenylalanine) to the plasma samples.
-
Precipitate plasma proteins using a suitable agent (e.g., perchloric acid or methanol).
-
Collect the supernatant containing the free amino acids after centrifugation.
5. LC-MS/MS Analysis:
-
Analyze the prepared samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of this compound and its metabolites (e.g., Tyrosine).
-
The mass spectrometer is set to monitor the specific mass-to-charge ratios of the labeled and unlabeled phenylalanine and tyrosine.
6. Data Analysis and Flux Calculation:
-
Determine the isotopic enrichment (tracer-to-tracee ratio) of phenylalanine in the plasma from the LC-MS/MS data.
-
Calculate the whole-body phenylalanine flux using the following formula for steady-state conditions:
-
Flux (Q) = Infusion Rate (i) / Plasma Enrichment (E)
-
Where 'i' is the rate of tracer infusion (in µmol·kg⁻¹·h⁻¹) and 'E' is the isotopic enrichment in plasma at steady state.
-
Visualization of Workflows and Pathways
References
- 1. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral versus intravenous L-phenylalanine loading compared by simultaneous application of L-[2H5] and L-[15N]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of L-Phenylalanine-15N,d8 in Tissue Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine is an essential amino acid that serves as a building block for proteins and a precursor for the synthesis of key neurotransmitters. The stable isotope-labeled form, L-Phenylalanine-15N,d8, is a valuable tool in metabolic research and drug development for tracing the fate of phenylalanine in biological systems. Its use allows for precise quantification of fluxes through various metabolic pathways and the assessment of protein synthesis and degradation rates. This application note provides a detailed protocol for the extraction and quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the accurate quantification of this compound in complex biological matrices like tissue homogenates. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision.
Experimental Protocols
Tissue Homogenization
This protocol describes the homogenization of soft tissues (e.g., liver, muscle, brain).
Materials:
-
Tissue sample (frozen at -80°C)
-
Homogenization buffer (e.g., 5 mM Ammonium Acetate in water)
-
Bead beater homogenizer
-
Borosilicate glass beads (3 mm) or Zirconia beads (0.7 mm) for denser tissues
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Place the tissue in a pre-chilled microcentrifuge tube containing glass or zirconia beads.
-
Add 1 mL of ice-cold homogenization buffer for every 50 mg of tissue.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 1800 rpm), with incubation on ice for 30 minutes between cycles.
-
Perform a final homogenization step for 30 seconds at 1800 rpm and incubate on ice for 10 minutes.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for the subsequent protein precipitation step.
Protein Precipitation and Extraction
This protocol details the removal of proteins, which can interfere with LC-MS/MS analysis, and the extraction of this compound.
Materials:
-
Tissue homogenate supernatant
-
Internal Standard (L-Phenylalanine-d5 or a similar stable isotope-labeled analog)
-
Acetonitrile (ACN), ice-cold
-
Trichloroacetic acid (TCA) solution (10% w/v in water), ice-cold
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
To 100 µL of the tissue homogenate supernatant, add a known amount of internal standard.
-
Method A: Acetonitrile Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Method B: Trichloroacetic Acid (TCA) Precipitation:
-
Add 100 µL of ice-cold 10% TCA solution.
-
Vortex thoroughly for 1 minute.
-
Incubate on ice for 15 minutes.
-
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general protocol for the analysis of this compound. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate L-Phenylalanine from other matrix components (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Proposed):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]+) for this compound is m/z 175.2.
-
Common fragmentation of phenylalanine involves the neutral loss of the carboxyl group (HCOOH, 46 Da). A major product ion is the iminium ion.
-
Quantifier Transition: 175.2 -> 129.2 (loss of HCOOH)
-
Qualifier Transition: 175.2 -> 109.1 (further fragmentation of the side chain)
-
-
Internal Standard (L-Phenylalanine-d5):
-
Precursor Ion ([M+H]+): m/z 171.1
-
Product Ion: 125.1
-
-
Collision Energy and other source parameters: These should be optimized for maximum signal intensity for each transition.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of phenylalanine and its isotopologues in biological matrices. It is important to note that these values are illustrative and the actual performance of the method should be validated in the user's laboratory for tissue samples.
| Parameter | L-Phenylalanine in Serum[1] | L-Phenylalanine-13C6 in Serum[1] | L-Phenylalanine in Lentils (Recovery)[2] |
| Method | ID-LC/MS/MS | ID-LC/MS/MS | LC-MS |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Recovery (%) | Not Reported | Not Reported | 74-87 |
| Precision (RSD %) | ~1.2 (Expanded Uncertainty) | ~1.2 (Expanded Uncertainty) | Not Reported |
Note: Specific LOD, LOQ, and recovery data for this compound in tissue were not available in the surveyed literature. The presented data from similar analytes and matrices can serve as a starting point for method validation.
Visualizations
Caption: Experimental workflow for the quantification of this compound in tissue.
Caption: Metabolic fate of this compound for tracer studies.
References
Troubleshooting & Optimization
How to resolve poor signal intensity with L-Phenylalanine-15N,d8.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal intensity during experiments involving L-Phenylalanine-15N,d8.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications.
Q1: Why is the signal intensity of my this compound internal standard consistently low across all my samples in my LC-MS/MS analysis?
A1: Consistently low signal intensity across an entire analytical batch often points to a systemic issue rather than a problem with individual samples. The following are potential causes and troubleshooting steps:
-
Suboptimal Instrument Parameters: The settings on your mass spectrometer may not be optimized for this compound.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and fragmentation parameters (collision energy).[1]
-
-
Degradation of the Standard: Improper storage or handling can lead to the degradation of the this compound standard.
-
Incorrect Concentration: The concentration of the internal standard spiking solution may be too low.
-
Solution: Verify the calculations and preparation of your spiking solution. If necessary, prepare a new, more concentrated solution.
-
-
System Contamination: Contamination in the LC-MS system can lead to a general decrease in signal intensity.[4]
Q2: I'm observing a sudden or gradual loss of this compound signal at a specific retention time in my chromatogram. What could be the cause?
A2: This issue is often indicative of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.
-
Ion Suppression: Components from the sample matrix can suppress the ionization of this compound in the ion source.[4][5]
-
Solution:
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[7]
-
Modify Chromatographic Conditions: Adjust the LC gradient to separate the this compound from the interfering compounds.
-
Perform a Post-Column Infusion Experiment: This can help identify the regions in your chromatogram where ion suppression is occurring.[5]
-
-
Q3: The signal for my this compound is highly variable and inconsistent between injections. What should I investigate?
A3: High variability often points to issues with the sample introduction system or inconsistent sample preparation.
-
Autosampler/Injector Malfunction: Inconsistent injection volumes can lead to fluctuating signal intensity.
-
Solution: Perform an injection precision test to check the performance of your autosampler.[5] Ensure there are no air bubbles in the syringe or sample loop.
-
-
Inconsistent Sample Preparation: Variability in sample processing, such as extraction recovery, can lead to inconsistent results.
-
Solution: Review your sample preparation protocol for any steps that could introduce variability. Ensure consistent timing and technique for each sample.
-
-
Carryover: Residual analyte from a high-concentration sample can be carried over to the next injection, affecting the signal.
-
Solution: Inject a blank sample after a high-concentration standard to check for carryover. Optimize the injector wash procedure.[5]
-
Q4: My sample is derived from a protein hydrolysate, and the this compound signal is poor. What could have gone wrong during sample preparation?
A4: The protein hydrolysis step is critical and can be a source of analyte loss if not performed correctly.
-
Incomplete Hydrolysis: The protein may not have been fully broken down into its constituent amino acids.
-
Degradation during Hydrolysis: Phenylalanine can be susceptible to degradation under harsh hydrolysis conditions, although it is generally stable.[9]
-
Solution: While Phenylalanine is relatively stable, consider adding a scavenger like phenol (B47542) to the hydrolysis mixture to protect sensitive amino acids.
-
-
Loss during Cleanup: The amino acid may be lost during post-hydrolysis cleanup steps.
-
Solution: Optimize your cleanup procedure, such as solid-phase extraction, to ensure good recovery of phenylalanine.
-
Q5: I am using this compound in an NMR experiment, and the signal is weak. What are the potential causes?
A5: Poor signal in NMR can be due to a variety of factors, from sample preparation to instrument settings.
-
Low Concentration: The concentration of your sample may be too low for detection.
-
Solution: Increase the concentration of your sample if possible.
-
-
Suboptimal NMR Parameters: The acquisition parameters may not be optimized for your sample.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio. Optimize pulse sequences and relaxation delays.
-
-
Isotope Scrambling: In metabolic labeling experiments, the isotopic label may be diluted or transferred to other molecules, reducing the enrichment in the target amino acid.
-
Solution: Optimize cell culture conditions and media to maximize the incorporation of the labeled amino acid.
-
Frequently Asked Questions (FAQs)
Q: What are the expected mass transitions for this compound in LC-MS/MS?
A: The exact m/z values will depend on the ionization mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. For this compound (C9H3D8(15N)O2), the monoisotopic mass is approximately 174.1 g/mol . A common fragmentation of phenylalanine is the loss of the carboxyl group. It is crucial to optimize the specific transitions on your instrument. For a related isotopologue, L-phenylalanine-ring-13C6, the transition m/z 172.2 → 126.2 has been reported.[10]
Q: What are some key considerations when preparing samples for this compound analysis?
A: Sample preparation is a critical step. For protein samples, complete hydrolysis is necessary to liberate the amino acids.[8] Subsequent cleanup, often with solid-phase extraction, is important to remove interfering substances.[7] For other biological matrices like plasma, a simple protein precipitation step may be sufficient.[11]
Q: How can I assess the isotopic purity of my this compound standard?
A: The isotopic purity can be examined using mass spectrometry. The relative intensity of the peak corresponding to the unlabeled analyte should be minimal.[12]
Q: Are there alternative analytical techniques if I cannot resolve my signal intensity issues with LC-MS?
A: Yes, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often requiring derivatization of the amino acid.[13] For high-precision isotope ratio measurements, High-Performance Liquid Chromatography coupled with Elemental Analysis-Isotope Ratio Mass Spectrometry (HPLC/EA-IRMS) is a powerful alternative.[14]
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Phenylalanine Analysis
| Parameter | Setting | Notes |
| LC Column | C18 or mixed-mode column | A C18 column is commonly used for reversed-phase separation.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | A common aqueous mobile phase.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic mobile phase.[15] |
| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale LC. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity.[14][15] |
| Ionization Mode | Positive Electrospray (ESI+) | Phenylalanine ionizes well in positive mode. |
| MRM Transition | Analyte-specific | For unlabeled Phenylalanine, m/z 166.2 -> 120.2 is common.[10] This will need to be adjusted for this compound. |
| Collision Energy | Instrument-dependent | Requires optimization for the specific analyte and instrument. |
Table 2: Performance Comparison of Phenylalanine Quantification Methods
| Analytical Method | Sample Matrix | Internal Standard | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| LC-MS/MS | Dried Blood Spot | L-Phenylalanine-d5 | 2.5 - 5.1 | 3.8 - 6.2 | [16] |
| LC-MS/MS | Plasma | L-Phenylalanine-d5 | < 5 | < 7 | [16] |
| HPLC-Fluorometric | Plasma | None | 1.8 - 3.5 | 2.1 - 4.0 | [16] |
| GC/C/IRMS | Muscle Protein | L-[ring-13C6]Phenylalanine | 13.0 | 9.2 | [13] |
| LC/MS/MS | Muscle Protein | L-[ring-13C6]Phenylalanine | 1.7 | 3.2 | [13] |
Experimental Protocols
Protocol 1: Protein Hydrolysis for Amino Acid Analysis
This protocol is a general guideline for the acid hydrolysis of protein samples to liberate amino acids for subsequent analysis.
-
Sample Preparation: Place an appropriate amount of the protein sample into a hydrolysis tube.
-
Acid Addition: Add 6 M hydrochloric acid (HCl) to the sample.
-
Vacuum Sealing: Freeze the sample and evacuate the tube to remove oxygen, then seal the tube under vacuum.
-
Hydrolysis: Place the sealed tube in an oven at 110°C for 20-24 hours.[8][15]
-
Drying: After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried amino acid sample in a suitable solvent for your analytical method (e.g., 0.1% formic acid in water for LC-MS).
Protocol 2: Evaluation of Matrix Effects using Post-Column Infusion
This protocol helps to identify regions of ion suppression or enhancement in your LC method.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that provides a stable signal.
-
System Setup: Set up your LC-MS system with the analytical column and mobile phase conditions used in your assay.
-
Infusion: Using a T-junction, continuously infuse the this compound solution into the mobile phase flow between the LC column and the mass spectrometer.
-
Equilibration: Allow the system to equilibrate until a stable baseline signal for the internal standard is observed.
-
Injection: Inject a blank matrix sample (that has gone through your sample preparation process).
-
Data Analysis: Monitor the signal of the this compound. A drop in the baseline signal at certain retention times indicates ion suppression.[5]
Visualizations
Caption: Troubleshooting workflow for poor signal intensity.
Caption: General experimental workflow for protein hydrolysate analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]
- 3. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. sciex.com [sciex.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Quantification of L-Phenylalanine using L-Phenylalanine-15N,d8
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common pitfalls and troubleshooting strategies associated with the use of L-Phenylalanine-15N,d8 as an internal standard for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard (SIL-IS) like this compound for quantification?
A1: A SIL-IS is the gold standard for quantitative mass spectrometry. Because this compound is chemically almost identical to the analyte (L-Phenylalanine), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q2: What are the critical quality attributes of this compound that I should be aware of?
A2: The two most critical quality attributes are chemical purity and isotopic enrichment. High chemical purity ensures that you are not introducing contaminants that could interfere with the analysis. High isotopic enrichment is crucial to minimize the contribution of the internal standard to the analyte's signal (and vice-versa), which could lead to inaccurate results.
Q3: Can the position of the isotopic labels on this compound affect my results?
A3: Yes. The deuterium (B1214612) (d8) and nitrogen-15 (B135050) (15N) labels in this compound are generally stable. However, it is good practice to be aware of the labeling positions. Deuterium labels on aromatic rings and non-labile positions are stable under typical analytical conditions. It is important to avoid harsh pH conditions during sample preparation that could potentially lead to back-exchange of deuterium with hydrogen from the solvent.
Q4: I am observing that my this compound elutes slightly earlier than the unlabeled L-Phenylalanine. Is this normal?
A4: Yes, a slight retention time shift, where the deuterated standard elutes slightly earlier than the analyte, is a known chromatographic isotope effect. This is more commonly observed in reversed-phase chromatography. While a small, consistent shift is often acceptable, complete co-elution is ideal for the most effective compensation of matrix effects. If the separation is significant, consider optimizing your chromatographic method.
Q5: What are matrix effects, and can this compound always correct for them?
A5: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate results. While this compound is designed to co-elute with L-Phenylalanine and experience the same matrix effects, differential effects can occur if there is chromatographic separation between the analyte and the internal standard. Therefore, achieving near-perfect co-elution is crucial for accurate correction.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. |
| Column Overload | Injecting too high a concentration of the analyte or matrix components can lead to asymmetric peaks. Try diluting the sample or reducing the injection volume. |
| Column Degradation | Poor peak shape can indicate a problem with the analytical column, such as a void or contamination. Try flushing the column or replacing it if the problem persists. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can affect the ionization state of phenylalanine. For reversed-phase chromatography, a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) is commonly used. |
Issue 2: High Variability in this compound Signal
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation steps, such as vortexing times, evaporation, and reconstitution volumes. Automation can help reduce variability. |
| Precipitation Issues | In protein precipitation, ensure the complete precipitation of proteins and that the internal standard does not co-precipitate. Optimize the ratio of precipitation solvent to the sample. |
| Adsorption to Labware | Phenylalanine may adsorb to certain plastics. Using low-adsorption labware or adding a small amount of organic solvent to the sample can help minimize this. |
| Variable Matrix Effects | If the internal standard signal is highly variable between different samples, it may indicate that the matrix effect is not being adequately compensated for. Re-optimize the chromatography to ensure co-elution. |
Issue 3: Inaccurate Quantification Results
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration of Internal Standard | Verify the concentration of your this compound stock and working solutions. Perform a self-calibration of the internal standard solution. |
| Presence of Unlabeled Phenylalanine in the Internal Standard | Analyze the this compound solution by itself to check for the presence of unlabeled L-Phenylalanine. This can be subtracted as a background. |
| Isotopic Instability (D-H Exchange) | While unlikely under standard conditions, if you suspect deuterium-hydrogen exchange, you can perform a stability assessment by incubating the internal standard in the sample matrix under your experimental conditions and monitoring for an increase in the unlabeled analyte signal. |
| Cross-talk Between MRM Transitions | Ensure that the MRM transitions for the analyte and internal standard are specific and that there is no significant contribution from the analyte's isotopes to the internal standard's signal, and vice-versa. |
Experimental Protocols
Protocol 1: Quantification of L-Phenylalanine in Human Plasma
This protocol describes a general method for the quantification of L-Phenylalanine in human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
L-Phenylalanine (analyte)
-
This compound (internal standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
2. Preparation of Standards and Internal Standard:
-
Prepare a 1 mg/mL stock solution of L-Phenylalanine and this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare working solutions of L-Phenylalanine for the calibration curve by serial dilution of the stock solution.
-
Prepare an internal standard working solution (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and centrifuge at 3,000 rpm for 5 minutes.
-
Inject the supernatant into the LC-MS/MS system.
4. LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table below |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions for L-Phenylalanine and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Phenylalanine | 166.1 | 120.1 | 15 |
| This compound | 175.1 | 128.1 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for L-Phenylalanine quantification.
Caption: Troubleshooting decision tree for quantification issues.
Technical Support Center: Optimizing LC-MS for L-Phenylalanine-15N,d8 Analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful analysis of L-Phenylalanine-15N,d8 using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, the expected precursor ion in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺. Given the molecular weight of L-Phenylalanine is approximately 165.19 g/mol , and considering the addition of one nitrogen-15 (B135050) and eight deuterium (B1214612) atoms, the mass of this compound is approximately 174.23 g/mol . Therefore, the expected m/z for the precursor ion is 175.2.
The primary fragmentation of phenylalanine typically involves the neutral loss of the carboxyl group (COOH) and the loss of the benzyl (B1604629) group. For this compound, a common and stable product ion results from the loss of the carboxyl group, leading to an immonium ion. A suggested starting point for multiple reaction monitoring (MRM) is the transition m/z 175.2 → 128.2. It is crucial to optimize the collision energy for this transition on your specific instrument to achieve the best sensitivity.
Q2: I am observing a peak for my analyte (unlabeled L-Phenylalanine) in my internal standard solution. What could be the cause?
A2: This phenomenon could be due to "isotopic crosstalk" or contamination. One possibility is the in-source fragmentation of the this compound internal standard, where it loses its isotopic labels. Another reason could be the presence of unlabeled L-Phenylalanine as an impurity in the internal standard material. To investigate this, infuse the this compound standard directly into the mass spectrometer and check for the presence of the unlabeled L-Phenylalanine transition. If significant crosstalk is observed, chromatographic separation of the analyte and internal standard might be necessary, or a different, more stable, isotopically labeled internal standard should be considered.
Q3: My this compound internal standard is showing poor stability in my samples. What are the potential causes and solutions?
A3: Deuterium-labeled standards can be susceptible to back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur with deuteriums on heteroatoms or in acidic/basic conditions. To minimize this, ensure your sample preparation and mobile phases are at a pH that minimizes exchange, typically around neutral pH if possible. It is also advisable to prepare fresh working solutions of the internal standard and to minimize the time samples are stored before analysis. If instability persists, consider using a 13C or 15N-labeled internal standard, which are not prone to back-exchange.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ion Source Parameters | Infuse a solution of this compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion (m/z 175.2). |
| Incorrect Collision Energy | Perform a collision energy optimization experiment. While infusing the standard, ramp the collision energy for the m/z 175.2 → 128.2 transition to find the value that yields the highest product ion intensity. |
| Poor Chromatographic Peak Shape | Ensure your analytical column is appropriate for amino acid analysis (e.g., a HILIC or reversed-phase C18 column). Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for L-Phenylalanine. Poor peak shape can lead to lower signal-to-noise. |
| Ion Suppression from Matrix Components | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove salts and phospholipids. |
Issue 2: High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. Analyze a blank injection (solvent only) to identify any system contamination. |
| Matrix Effects | As mentioned above, enhance sample cleanup to remove interfering compounds from the sample matrix.[1] |
| Co-eluting Isobaric Interferences | An isobaric interference is a compound with the same nominal mass as this compound. Optimize your chromatographic method to separate the analyte from any potential interferences. A high-resolution mass spectrometer can also be used to differentiate between compounds with the same nominal mass but different exact masses. |
Issue 3: Inconsistent Retention Time
| Potential Cause | Troubleshooting Steps |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration can lead to retention time shifts. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure accurate composition. Small variations in pH or solvent ratios can affect retention times for polar compounds like amino acids. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Temperature fluctuations can significantly impact retention times in liquid chromatography. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard at a known concentration.
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Recommended LC-MS/MS Parameters
These are suggested starting parameters and require optimization for your specific instrument.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Phenylalanine | 166.1 | 120.1 | 15 (Optimize) |
| This compound | 175.2 | 128.2 | 15 (Optimize) |
Data Presentation
Table 1: Example Quantitative Results for L-Phenylalanine in Plasma
This table presents example data and should be replaced with experimental results.
| Sample ID | L-Phenylalanine Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µM) |
| Blank | 500 | 1,050,000 | 0.0005 | Not Detected |
| Calibrant 1 (10 µM) | 55,000 | 1,100,000 | 0.050 | 10.0 |
| Calibrant 2 (50 µM) | 265,000 | 1,080,000 | 0.245 | 50.1 |
| Calibrant 3 (100 µM) | 520,000 | 1,050,000 | 0.495 | 99.8 |
| QC Low (25 µM) | 130,000 | 1,070,000 | 0.121 | 24.7 |
| QC High (80 µM) | 415,000 | 1,060,000 | 0.392 | 79.5 |
| Sample 1 | 320,000 | 1,090,000 | 0.294 | 59.8 |
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of L-Phenylalanine using an isotopic internal standard.
Caption: A logical troubleshooting workflow for addressing low signal intensity in LC-MS/MS analysis.
References
Technical Support Center: L-Phenylalanine-¹⁵N,d₈ Isotopic Interference Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic interference in experiments utilizing L-Phenylalanine-¹⁵N,d₈.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of L-Phenylalanine-¹⁵N,d₈ experiments?
A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in an unlabeled or partially labeled molecule that overlap with the signals of the fully labeled L-Phenylalanine-¹⁵N,d₈ molecule you are trying to measure. Phenylalanine is composed of carbon, hydrogen, nitrogen, and oxygen, all of which have naturally occurring stable heavy isotopes. This can lead to an overestimation of the abundance of your labeled compound if not properly corrected.
Q2: Why is it critical to correct for this natural isotopic abundance?
Q3: What are the primary sources of isotopic interference for L-Phenylalanine-¹⁵N,d₈?
A3: The primary sources of interference are the natural abundances of the following isotopes:
-
¹³C: Makes up about 1.1% of all carbon atoms. With nine carbon atoms in phenylalanine, the probability of a molecule containing at least one ¹³C atom is significant.
-
²H (Deuterium): While the labeling introduces eight deuterium (B1214612) atoms, natural deuterium exists at about 0.015%.
-
¹⁵N: The molecule is labeled with ¹⁵N, but any endogenous unlabeled phenylalanine will contain ¹⁴N and a small amount of natural ¹⁵N (around 0.37%).
-
¹⁷O and ¹⁸O: The two oxygen atoms in phenylalanine can also contribute to the M+1 and M+2 peaks.
Q4: What is the "deuterium isotope effect" and how can it affect my results?
A4: The deuterium isotope effect arises from the difference in bond strength between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds. The C-D bond is slightly stronger, which can lead to a slight shift in retention time during liquid chromatography, with the deuterated compound often eluting slightly earlier. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially compromising accuracy.
Troubleshooting Guide
Issue 1: Inconsistent or Inaccurate Quantitative Results
-
Question: My quantitative results are inconsistent despite using a L-Phenylalanine-¹⁵N,d₈ internal standard. What could be the problem?
-
Answer: This can stem from several factors, including a lack of co-elution between your analyte and the standard, isotopic impurities in the standard, or unexpected isotopic exchange.
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If a separation is observed, consider adjusting your chromatographic method (e.g., gradient, column temperature) to achieve better co-elution. |
| Isotopic Impurity | Verify the isotopic purity of your L-Phenylalanine-¹⁵N,d₈ standard using high-resolution mass spectrometry. If significant amounts of unlabeled or partially labeled species are present, you may need to source a higher purity standard. |
| Isotopic Exchange | Deuterium atoms, especially those on heteroatoms or adjacent to carbonyl groups, can sometimes be replaced by protons from the solvent (back-exchange). Use non-protic solvents where possible and assess the stability of your standard in your sample matrix. |
Issue 2: Higher than Expected Background Signal
-
Question: I'm observing a high background signal at the mass of my labeled compound in my blank samples. What is the cause?
-
Answer: This could be due to contamination from a source of L-Phenylalanine or carryover from previous injections.
| Potential Cause | Troubleshooting Steps |
| Contamination | Ensure all labware, solvents, and reagents are free from phenylalanine contamination. Run a solvent blank to check for system contamination. |
| Carryover | Implement a robust wash cycle between sample injections to minimize carryover from the autosampler and column. |
Issue 3: Non-linear Calibration Curve
-
Question: My calibration curve is non-linear, especially at higher concentrations. Why is this happening?
-
Answer: Non-linearity can be caused by ion source saturation or "cross-talk" between the analyte and the internal standard's isotopic signals.
| Potential Cause | Troubleshooting Steps |
| Ion Source Saturation | At high concentrations, the analyte and internal standard can compete for ionization. Dilute your samples to a concentration range where the response is linear. |
| Isotopic Overlap | The M+1 and M+2 peaks of the analyte can contribute to the signal of the internal standard, and vice-versa. Ensure your mass spectrometer has sufficient resolution to distinguish between these species. Mathematical correction for this overlap may also be necessary. |
Data Presentation: Natural Isotopic Abundances
For accurate correction, it is essential to know the natural isotopic abundances of the elements that constitute phenylalanine (C₉H₁₁NO₂).
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Source: Table of Isotopic Masses and Natural Abundances[2]
Experimental Protocol: Correction for Isotopic Interference
This protocol outlines a general workflow for correcting for natural isotopic abundance in L-Phenylalanine-¹⁵N,d₈ experiments.
-
Analyze an Unlabeled Standard:
-
Prepare a pure, unlabeled standard of L-Phenylalanine at a concentration comparable to your experimental samples.
-
Analyze the standard using the same LC-MS/MS method as your experimental samples.
-
Acquire data across the expected mass range to capture the full isotopic distribution (M+0, M+1, M+2, etc.).
-
Integrate the peak areas for each mass isotopomer to determine the experimental Mass Isotopomer Distribution (MID) of the unlabeled standard.
-
-
Analyze the Labeled Standard:
-
Analyze your L-Phenylalanine-¹⁵N,d₈ standard to determine its isotopic purity. This will allow you to correct for any unlabeled or partially labeled species present in the standard itself.
-
-
Analyze Experimental Samples:
-
Analyze your experimental samples containing the L-Phenylalanine-¹⁵N,d₈ tracer.
-
-
Data Correction:
-
Use a software tool (e.g., IsoCorrectoR, IsoCor) or a manual matrix-based correction method to subtract the contribution of the natural isotopic abundance from your experimental data.[1][3][4]
-
The correction algorithm will use the MID of the unlabeled standard and the isotopic purity of your tracer to calculate the true isotopic enrichment in your samples.
-
Visualizations
References
Troubleshooting guide for L-Phenylalanine-15N,d8 metabolic labeling.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing L-Phenylalanine-15N,d8 for metabolic labeling experiments in proteomics and metabolomics.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolic labeling?
This compound is a stable isotope-labeled amino acid used as a tracer in metabolic labeling experiments. By replacing standard L-Phenylalanine with this labeled version in cell culture media, researchers can track its incorporation into newly synthesized proteins. This allows for the relative quantification of protein abundance between different experimental conditions using mass spectrometry-based proteomics techniques, similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2]
Q2: What is the expected mass shift when using this compound?
The mass shift depends on the specific isotopic composition of the labeled phenylalanine. For this compound, which contains one 15N atom and eight deuterium (B1214612) (d8) atoms, the expected mass increase compared to the unlabeled ("light") L-Phenylalanine is +9 Da. It is crucial to use the exact mass difference for accurate analysis in mass spectrometry software.
Q3: How can I verify the incorporation efficiency of this compound?
To ensure accurate quantification, it is critical to confirm the incorporation efficiency of the heavy amino acid.[3] This can be achieved by performing a small-scale pilot experiment. Culture a small batch of cells in the "heavy" medium for at least five to six cell doublings.[3] Following this, harvest the cells, lyse them, and digest the proteins. The resulting peptide mixture is then analyzed by mass spectrometry to determine the percentage of heavy label incorporation. An incorporation rate of over 97% is recommended for reliable quantitative analysis.[3]
Q4: Can L-Phenylalanine be metabolically converted to other amino acids, and how does this affect my experiment?
Yes, the most common metabolic conversion of L-Phenylalanine is its hydroxylation to L-Tyrosine, catalyzed by the enzyme phenylalanine hydroxylase.[4][5] If your cells in the "heavy" culture convert the labeled this compound to labeled L-Tyrosine, you may observe a mass shift in tyrosine-containing peptides. This can complicate data analysis if not properly accounted for. It is important to be aware of this potential conversion and to check for the presence of labeled tyrosine in your mass spectrometry data.
Troubleshooting Guide
Issue 1: Incomplete Labeling
Symptom: Low incorporation of this compound is observed, resulting in a mix of "light" and "heavy" proteins within the labeled sample. This leads to an underestimation of the heavy-to-light (H/L) ratio in your quantitative analysis.[3]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the labeling medium to achieve >97% incorporation.[3] |
| Presence of Unlabeled Phenylalanine | Use dialyzed fetal bovine serum (FBS) to minimize contamination from unlabeled amino acids present in standard serum.[6] Ensure the base medium is also free of unlabeled phenylalanine. |
| Incorrect Amino Acid Concentration | Use the recommended concentration of the labeled amino acid for your specific cell line and media formulation.[3] This may require optimization. |
| Amino Acid Degradation | Store the this compound stock solution and prepared media protected from light and at the appropriate temperature to prevent degradation. |
Issue 2: Poor Cell Growth or Toxicity
Symptom: Cells grown in the "heavy" labeling medium exhibit reduced proliferation, altered morphology, or cell death.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Concentration of Labeled Amino Acid | While rare for amino acids, excessively high concentrations can be toxic to some cell lines. Optimize the concentration of this compound in your medium. |
| Impurities in the Labeled Amino Acid | Ensure the use of high-purity this compound. Chemical impurities can be detrimental to cell health. |
| Dialyzed Serum Effects | Some cell lines may be sensitive to the reduced concentration of growth factors in dialyzed FBS. If poor growth is observed, supplement the medium with necessary growth factors or test different batches of dialyzed serum. |
Issue 3: Inaccurate Quantification in Mass Spectrometry
Symptom: Observed heavy-to-light (H/L) ratios are inconsistent, or there is a high degree of variability between technical replicates.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Metabolic Conversion to Tyrosine | L-Phenylalanine can be converted to L-Tyrosine.[4][5] Account for this in your data analysis by searching for the corresponding mass-shifted tyrosine peptides. |
| Sample Mixing Errors | Carefully and accurately measure protein concentrations before mixing the "light" and "heavy" cell lysates to ensure a precise 1:1 ratio for the control.[3] |
| Cross-Contamination | Prevent cross-contamination between "light" and "heavy" samples during sample preparation. Use separate, dedicated lab supplies for each. |
| Mass Spectrometry Data Analysis Settings | Ensure your data analysis software is correctly configured with the precise mass shift for this compound and any potential modifications or conversions. |
Quantitative Data Summary
Table 1: Mass Shifts for L-Phenylalanine Isotopologues
| Isotopologue | Isotopic Composition | Mass Shift (Da) |
| L-Phenylalanine (Light) | 12C9, 1H11, 14N1, 16O2 | 0 |
| This compound | 12C9, 1H3, 2H8, 15N1, 16O2 | +9 |
| L-Phenylalanine-13C9,15N | 13C9, 1H11, 15N1, 16O2 | +10 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Cell Culture Preparation: Seed cells at a density that ensures they remain in the exponential growth phase throughout the labeling period. Culture cells in standard growth medium until they reach the desired confluence for passaging.
-
Adaptation to Labeling Medium:
-
Prepare "heavy" labeling medium by supplementing dialyzed FBS-containing medium (lacking unlabeled L-Phenylalanine) with this compound.
-
Prepare "light" control medium by supplementing the same base medium with a standard ("light") L-Phenylalanine concentration.
-
To adapt the cells, start by culturing them in a 1:1 mixture of normal medium and labeling medium.
-
-
Full Labeling:
-
After one passage in the adaptation medium, switch to the complete "heavy" or "light" labeling medium.
-
Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[3]
-
-
Experimental Treatment: Once labeling is complete, cells can be subjected to the desired experimental treatments (e.g., drug administration, growth factor stimulation).
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a compatible lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of both "light" and "heavy" lysates.
-
-
Sample Mixing and Preparation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[3]
-
Proceed with protein digestion (e.g., using trypsin).
-
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
Visualizations
Caption: Experimental workflow for metabolic labeling with this compound.
Caption: Simplified metabolic pathways of L-Phenylalanine.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 5. Reactome | Phenylalanine metabolism [reactome.org]
- 6. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification with L-Phenylalanine-15N,d8
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals using L-Phenylalanine-15N,d8 as an internal standard for quantitative analysis. Below you will find troubleshooting guides and frequently asked questions to help you improve the accuracy and precision of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of L-Phenylalanine using this compound as an internal standard.
Issue 1: High Variability in Analytical Results
Q: My replicate injections show high variability in the calculated concentration of L-Phenylalanine. What are the potential causes and how can I troubleshoot this?
A: High variability in results can stem from several sources throughout the analytical workflow. Here’s a systematic approach to identifying and resolving the issue:
-
Inconsistent Sample Preparation:
-
Solution: Ensure precise and consistent pipetting of the this compound internal standard into all samples, calibrators, and quality controls at the beginning of the sample preparation process. Use calibrated pipettes and a consistent procedure for all samples.[1]
-
-
Degradation of Analyte or Internal Standard:
-
Solution: Investigate the stability of both L-Phenylalanine and this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Conduct stability studies to determine acceptable storage and handling times.[1]
-
-
Instrument Performance:
-
Solution: Check for fluctuations in the mass spectrometer's performance. Run system suitability tests before each analytical batch to monitor sensitivity, peak shape, and retention time.
-
Issue 2: Poor Accuracy at Low Concentrations
Q: My calibration curve has a high coefficient of determination (R² > 0.99), but the accuracy for my low-concentration quality control (QC) samples is poor. Why is this happening?
A: This is a common issue in quantitative analysis and often relates to the regression model used for the calibration curve.
-
Heteroscedasticity:
-
Explanation: This statistical term describes a situation where the variance of the data points is not constant across the calibration range. Often, the absolute error is larger for higher concentration standards, which can disproportionately influence the fit of the regression line.[2]
-
Solution: Use a weighted linear regression model for your calibration curve. Weighting factors (e.g., 1/x or 1/x²) give less weight to the higher concentration standards, improving the accuracy at the lower end of the curve. Evaluate the percent relative error (%RE) for each standard to better assess the curve's performance at low concentrations.[2]
-
-
Isotopic Impurity of the Internal Standard:
-
Explanation: The presence of unlabeled L-Phenylalanine in the this compound standard can contribute to the analyte signal, leading to an overestimation, particularly at low concentrations.[1]
-
Solution: Verify the isotopic purity of your internal standard from the manufacturer's certificate of analysis. If necessary, analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[1]
-
Issue 3: Inconsistent Internal Standard Response
Q: The peak area of my this compound internal standard is highly variable between samples. What could be the cause?
A: Inconsistent internal standard response often points to matrix effects that are not being adequately compensated for.
-
Variable Matrix Effects:
-
Explanation: Matrix effects are the suppression or enhancement of ionization of the analyte and internal standard by co-eluting compounds from the sample matrix.[3][4] If the composition of the matrix varies significantly between samples, the extent of these effects can also vary.
-
Solution:
-
Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]
-
Improve Chromatographic Separation: Modify your LC method to better separate L-Phenylalanine from co-eluting matrix components. This can involve changing the column, mobile phase, or gradient profile.[5]
-
Dilute the Sample: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard?
A: this compound is a stable isotope-labeled (SIL) internal standard. The key advantage of using a SIL internal standard is that it is chemically and structurally almost identical to the analyte of interest, L-Phenylalanine. This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization in mass spectrometry. By mimicking the analyte, it helps to correct for sample loss and matrix effects, leading to more accurate and precise quantification.[1][6]
Q2: Can this compound completely eliminate matrix effects?
A: While this compound is highly effective in minimizing matrix effects, it may not eliminate them entirely. Matrix effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte and the internal standard.[3][4] Although the analyte and the SIL internal standard are often affected similarly, differences in their susceptibility to matrix effects can still occur, especially in complex matrices.[3]
Q3: How do I assess for matrix effects in my assay?
A: A common method to assess matrix effects is the post-extraction addition experiment.
-
Protocol: Prepare two sets of samples. In the first set, spike the analyte and internal standard into the supernatant of an extracted blank matrix from at least six different sources. In the second set, prepare the analyte and internal standard in a neat solution (e.g., mobile phase). The matrix factor is calculated by comparing the peak areas of the analyte and internal standard in the presence of the matrix to their peak areas in the neat solution. The internal standard-normalized matrix factor should be consistent across the different matrix sources, with a coefficient of variation (CV) of ≤15%.[7]
Q4: When should I consider using a different internal standard?
A: While SIL internal standards are the gold standard, there are situations where an alternative might be considered:
-
Chromatographic Separation of Analyte and IS: If the deuterium (B1214612) labeling in this compound causes it to chromatographically separate from the unlabeled L-Phenylalanine, it may not experience the same matrix effect. In such cases, a different SIL-IS (e.g., 13C labeled) or a structural analog might be evaluated, though this requires careful validation.[5]
-
Cost and Availability: In some instances, the cost and availability of a specific SIL-IS may be prohibitive. However, using a non-SIL internal standard, such as a structural analog, will likely lead to less accurate and precise results and requires more extensive validation to demonstrate its suitability.
Data Presentation
Table 1: Typical Performance Characteristics of an LC-MS/MS Method for L-Phenylalanine Quantification
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 µM |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.29% - 11.73%[8] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.04% - 12.48%[8] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 92.1% - 108.2% Recovery[8] |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 15% | < 10% |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for L-Phenylalanine Analysis
This protocol describes a simple protein precipitation method suitable for high-throughput analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 50 µL aliquot of each plasma sample, calibrator, and quality control, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to each sample.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of L-Phenylalanine
This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Phenylalanine: Q1: 166.1 m/z, Q3: 120.1 m/z
-
This compound: Q1: 175.2 m/z, Q3: 128.1 m/z
-
-
Collision Energy and other MS parameters: Optimize based on instrument manufacturer's recommendations.
-
Visualizations
Caption: A typical experimental workflow for the quantification of L-Phenylalanine.
Caption: A logical workflow for troubleshooting matrix effects.
References
Ensuring complete cell labeling with L-Phenylalanine-15N,d8.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Phenylalanine-15N,d8 for complete cell labeling in quantitative proteomics and metabolic studies.
Troubleshooting Guide
Issue: Incomplete Labeling with this compound
Q1: My mass spectrometry data shows low incorporation of this compound. What are the possible causes and how can I fix it?
A1: Incomplete labeling is a common issue that can significantly impact the accuracy of quantitative studies. Several factors can contribute to low incorporation efficiency. Below is a systematic guide to troubleshoot this problem.
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Insufficient Cell Doublings | Complete replacement of endogenous "light" phenylalanine with its "heavy" counterpart requires a sufficient number of cell divisions for protein turnover and new protein synthesis. | Ensure cells undergo at least 5-6 doublings in the this compound containing medium. For slow-growing cell lines, a longer duration may be necessary. |
| Presence of Unlabeled Phenylalanine | Standard fetal bovine serum (FBS) is a significant source of unlabeled L-phenylalanine, which competes with the labeled amino acid for incorporation. | Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids in the culture medium. |
| Incorrect Media Formulation | The labeling medium must be completely devoid of "light" L-phenylalanine for efficient incorporation of the heavy version. | Prepare custom SILAC-grade media that specifically lacks L-phenylalanine. Double-check the formulation to ensure no "light" phenylalanine is present from any component. |
| Amino Acid Conversion | Some cell lines can synthesize phenylalanine or convert other amino acids to it, although this is less common for essential amino acids in mammalian cells. A more likely scenario is the conversion of labeled phenylalanine to other metabolites. | While direct synthesis is unlikely for this essential amino acid, be aware of its metabolic fates. The primary conversion is the hydroxylation of phenylalanine to tyrosine.[1][2][3] If tyrosine metabolism is of interest, consider also using a labeled version of tyrosine. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular metabolism, including amino acid uptake and utilization, potentially affecting labeling efficiency. | Regularly test your cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Suboptimal this compound Concentration | The concentration of the labeled amino acid in the medium may not be optimal for your specific cell line, leading to insufficient uptake. | While specific concentrations can be cell-line dependent, a starting point is to use the same concentration as found in standard media formulations. Optimization may be required. |
| This compound Instability | Although generally stable, prolonged incubation at 37°C in culture medium could potentially lead to some degradation, though this is less likely to be a primary cause of incomplete labeling. | Prepare fresh media containing this compound for your experiments. Store stock solutions of the labeled amino acid at -20°C or -80°C.[4] |
Frequently Asked Questions (FAQs)
Q2: How can I verify the incorporation efficiency of this compound before my main experiment?
A2: It is highly recommended to perform a pilot experiment to confirm labeling efficiency.
-
Small-Scale Culture: Grow a small population of your cells in the "heavy" this compound medium for the intended duration of your experiment (e.g., 5-6 cell doublings).
-
Protein Extraction and Digestion: Harvest the cells, extract the total protein, and digest the proteins into peptides using an appropriate enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database and determine the ratio of heavy to light peptides. For accurate quantification, a labeling efficiency of >97% is recommended.
Q3: What is the primary metabolic fate of L-Phenylalanine in cell culture, and how does it affect my labeling experiment?
A3: The primary metabolic fate of L-phenylalanine is its irreversible hydroxylation to form L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase.[1][2][5] This is a crucial consideration in your experimental design. If your research focuses on pathways downstream of tyrosine, the label from this compound will not be incorporated into those molecules.
Other, less common, metabolic routes include its conversion to phenylpyruvic acid.[5][6] Understanding these pathways is essential for interpreting your results accurately, especially in metabolic flux analysis studies.
Q4: Should I be concerned about the isotopic purity of this compound?
A4: Absolutely. The isotopic purity of the labeled amino acid is critical for accurate quantification. Commercially available this compound typically has a high isotopic purity (e.g., 98%). However, the presence of even small amounts of the unlabeled "light" version can lead to an underestimation of protein upregulation and an overestimation of downregulation. Always check the certificate of analysis provided by the manufacturer for the isotopic purity of your labeled amino acid.
Q5: Can I use this compound for SILAC experiments?
A5: Yes, while traditional SILAC often uses labeled arginine and lysine (B10760008) because trypsin cleaves after these residues, ensuring that most tryptic peptides are labeled, this compound can also be used. This is particularly useful for studying the metabolism and incorporation of phenylalanine itself, or for proteins that may not contain sufficient arginine or lysine residues.
Experimental Protocols
Protocol 1: Complete Cell Labeling with this compound
This protocol outlines the steps for achieving complete isotopic labeling of a cell line with this compound.
-
Media Preparation:
-
Prepare a "heavy" SILAC medium using a base medium deficient in L-phenylalanine (e.g., DMEM for SILAC).
-
Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
-
Add this compound to the medium at a concentration equivalent to that of L-phenylalanine in the standard formulation of the medium. Ensure complete dissolution.
-
Prepare a corresponding "light" medium by adding unlabeled L-phenylalanine at the same concentration.
-
-
Cell Adaptation and Labeling:
-
Thaw and culture your cells in the standard "light" medium until they are healthy and proliferating well.
-
To begin labeling, pellet the cells by centrifugation and wash them once with pre-warmed, serum-free "heavy" medium to remove any residual "light" amino acids.
-
Resuspend the cells in the complete "heavy" medium and culture them for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid.
-
For adherent cells, aspirate the "light" medium, wash the cell monolayer once with pre-warmed, serum-free "heavy" medium, and then add the complete "heavy" medium.
-
-
Verification of Labeling Efficiency (Optional but Recommended):
-
After the adaptation period, harvest a small aliquot of the "heavy" labeled cells.
-
Extract proteins, perform tryptic digestion, and analyze by LC-MS/MS to confirm >97% incorporation.
-
-
Experimental Procedure:
-
Once complete labeling is confirmed, you can proceed with your specific experimental treatments on both the "light" and "heavy" labeled cell populations.
-
After treatment, harvest the cells, and for quantitative proteomics, mix the "light" and "heavy" cell lysates at a 1:1 protein concentration ratio.
-
Proceed with protein extraction, digestion, and LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Reference Values)
This table provides reference values for metabolic flux rates related to phenylalanine metabolism. While these are from in vivo studies, they can offer a baseline for expected metabolic behavior.
| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) |
| Phenylalanine Flux | 45-60 |
| Phenylalanine to Tyrosine Conversion | 5-10 |
| Phenylalanine Incorporation into Protein | 30-40 |
Data adapted from metabolic flux analysis studies.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for complete cell labeling with this compound.
Caption: Key metabolic pathways of L-Phenylalanine in mammalian cells.
References
Technical Support Center: Best Practices for L-Phenylalanine-15N,d8
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing L-Phenylalanine-15N,d8 as an internal standard in their analytical experiments. Below you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the essential amino acid L-Phenylalanine. It is chemically identical to the natural ("light") L-Phenylalanine, but contains one Nitrogen-15 (¹⁵N) atom and eight Deuterium (²H or D) atoms. This mass difference allows it to be distinguished from the endogenous analyte by a mass spectrometer. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS, to improve the accuracy and precision of L-Phenylalanine quantification in various biological matrices.[1]
Q2: How should I store and handle this compound?
For long-term stability, this compound powder should be stored at room temperature, protected from light and moisture.[2] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
Q3: In what solvents can I dissolve this compound?
L-Phenylalanine is sparingly soluble in water and very slightly soluble in methanol (B129727) and ethanol.[3] It is freely soluble in formic acid and dissolves in dilute hydrochloric acid.[4] For creating stock solutions for LC-MS applications, a common practice is to dissolve it in a solvent compatible with the mobile phase, such as a methanol/water mixture.
Data Presentation
Solubility of L-Phenylalanine in Water at Various Temperatures
The following table summarizes the solubility of unlabeled L-Phenylalanine in water. This data serves as a reliable proxy for this compound due to the minimal impact of isotopic substitution on solubility.
| Temperature (°C) | Solubility (g/L) |
| 0 | 19.8 |
| 25 | 26.9 |
| 50 | 44.3 |
| 75 | 66.2 |
| 100 | 99.0 |
(Data sourced from publicly available chemical databases and research articles)
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol outlines the steps for preparing stock and working solutions of this compound for use in LC-MS/MS analysis.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of a 50:50 (v/v) methanol:water solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C or -80°C in amber vials.
-
-
Working Solution Preparation (10 µg/mL):
-
Allow the stock solution to thaw completely and come to room temperature.
-
Vortex the stock solution briefly.
-
Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
-
Vortex thoroughly. This working solution is now ready to be spiked into samples.
-
Protocol 2: Sample Preparation of Serum/Plasma for L-Phenylalanine Quantification
This protocol describes a common protein precipitation method for extracting L-Phenylalanine from serum or plasma samples.
-
Sample Thawing:
-
Thaw frozen serum/plasma samples on ice.
-
-
Spiking with Internal Standard:
-
To 50 µL of each sample, calibrator, and quality control, add a fixed volume (e.g., 10 µL) of the this compound working solution.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of vials or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and centrifuge briefly before placing in the autosampler for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: A typical experimental workflow for sample preparation using this compound.
Troubleshooting Guides
Issue 1: Low or No Signal from this compound Internal Standard
-
Question: I am not observing a sufficient signal for my this compound internal standard. What could be the issue?
-
Answer: This can be due to several factors ranging from improper storage to incorrect instrument settings.
-
Improper Storage: Verify that the standard was stored under the recommended conditions to prevent degradation.
-
Incorrect Concentration: Double-check the calculations and dilutions for your stock and working solutions.
-
Instrument Settings: Ensure the mass spectrometer is correctly tuned for the m/z of this compound and that the collision energy is optimized for a stable fragment ion.
-
Ion Suppression: The internal standard may be co-eluting with a component in the matrix that is suppressing its ionization.
-
Issue 2: High Variability in the Internal Standard Peak Area
-
Question: The peak area of my this compound is highly variable across my sample batch. Why is this happening?
-
Answer: High variability can compromise the precision of your results.
-
Inconsistent Sample Preparation: Ensure uniform timing and execution of each step, particularly the addition of the internal standard and the protein precipitation.
-
Differential Matrix Effects: Even though SIL internal standards are designed to minimize matrix effects, significant variations in the sample matrix composition between samples can lead to differential ion suppression or enhancement.[5] Consider a more rigorous sample cleanup method like solid-phase extraction (SPE).
-
Inconsistent Injection Volume: Check the autosampler for any issues that might lead to variable injection volumes.
-
Issue 3: Isotopic Interference or Cross-Contribution
-
Question: I suspect there is isotopic interference or cross-contribution between my analyte and the this compound internal standard. How can I confirm and correct for this?
-
Answer: This can lead to inaccurate quantification, especially at low analyte concentrations.
-
Presence of Unlabeled Analyte in the Standard: The this compound standard may contain a small percentage of the unlabeled analyte as an impurity.[6] Analyze a high concentration of the internal standard alone to check for any signal in the analyte's mass transition.
-
Isotopic Contribution from the Analyte: The natural isotopic abundance of elements in the analyte can contribute to the signal of the internal standard. This is less of an issue with a +9 mass shift (1x¹⁵N and 8x²H) but should be considered.
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] This can lead to differential matrix effects. If you observe this, you may need to adjust your chromatography to ensure co-elution.
-
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to handle variability in L-Phenylalanine-15N,d8 experimental results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle variability in experimental results involving L-Phenylalanine-15N,d8.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments using this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in quantitative experiments?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to correct for variability inherent in analytical procedures.[1][2] Because it is chemically identical to the analyte (L-Phenylalanine), it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By adding a known amount of the SIL-IS to samples at an early stage, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio corrects for variations such as extraction inefficiencies, injection volume inconsistencies, and matrix effects.[1][2]
Q2: What are the common sources of variability when using this compound?
A2: Variability can be introduced at multiple stages of the experimental workflow. Key sources include:
-
Improper Storage and Handling: Degradation of the this compound standard can occur if not stored under the recommended conditions (e.g., correct temperature, protection from light). Repeated freeze-thaw cycles of stock solutions should also be avoided.
-
Sample Preparation: Inconsistent pipetting, dilution errors, incomplete protein precipitation, or variable extraction recovery can all introduce significant variability. Adsorption of the analyte or internal standard to labware can also be a factor.
-
Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate quantification.[1] The use of a SIL-IS is intended to compensate for these effects.
-
Instrumental Variability: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes or changes in detector response, can be a source of variability.
-
Isotopic Purity and Stability: The presence of unlabeled L-Phenylalanine in the this compound standard can affect accuracy. Additionally, the potential for back-exchange of deuterium (B1214612) atoms (from the d8 label) with hydrogen from the solvent can be a concern under certain conditions.
Q3: What is an acceptable level of variability (precision) for an LC-MS/MS assay using this compound?
A3: For bioanalytical method validation, the precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should generally be within ±15% for quality control (QC) samples. For the lower limit of quantification (LLOQ), the precision should be within ±20%. The accuracy, expressed as the percentage of bias (%Bias), should also be within ±15% (±20% for LLOQ).
Troubleshooting Common Issues
Issue 1: High Variability in Analyte/Internal Standard Area Ratio
-
Possible Cause: Inconsistent sample preparation, including pipetting errors or variable extraction efficiency.
-
Troubleshooting Steps:
-
Verify the calibration and proper functioning of all pipettes.
-
Ensure thorough vortexing and mixing at all relevant stages.
-
Optimize the extraction procedure to ensure consistent and high recovery.
-
Investigate for potential degradation of the analyte or internal standard during sample processing.
-
-
Possible Cause: Differential matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate matrix effects by performing a post-extraction spike experiment.
-
Improve sample cleanup procedures (e.g., using solid-phase extraction instead of simple protein precipitation) to remove interfering matrix components.
-
Adjust chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components.
-
Issue 2: Low or Inconsistent Recovery of this compound
-
Possible Cause: Suboptimal extraction conditions.
-
Troubleshooting Steps:
-
Experiment with different extraction solvents or solvent mixtures.
-
Adjust the pH of the sample to optimize the extraction efficiency of the amino acid.
-
If using solid-phase extraction (SPE), ensure the sorbent type, wash, and elution solvents are appropriate.
-
-
Possible Cause: Adsorption to labware.
-
Troubleshooting Steps:
-
Use low-adsorption plasticware.
-
Consider adding a small amount of an organic solvent or surfactant to the sample to reduce non-specific binding.
-
Issue 3: Isotopic Interference or Crosstalk
-
Possible Cause: Presence of unlabeled analyte in the SIL-IS or contribution from the analyte to the internal standard's mass channel.
-
Troubleshooting Steps:
-
Examine the mass spectrum of the this compound standard to assess its isotopic purity. The relative intensity of the peak corresponding to unlabeled L-Phenylalanine should be minimal.
-
Analyze a blank matrix spiked only with the internal standard and monitor the mass transition of the analyte. The signal should be negligible.
-
Analyze the highest calibration standard and monitor the mass transition of the internal standard. The signal contribution from the analyte should be insignificant.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for L-Phenylalanine Analysis
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (L-Phe) | m/z 166.1 -> 120.1 |
| MRM Transition (L-Phe-15N,d8) | m/z 175.2 -> 128.2 |
Table 2: Bioanalytical Method Validation Performance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | Within 15% for QC samples; Within 20% for LLOQ |
| Accuracy (%Bias) | Within 15% for QC samples; Within 20% for LLOQ |
| Extraction Recovery | > 85% (should be consistent and reproducible) |
| Matrix Effect | 85% - 115% (with internal standard correction) |
Experimental Protocols
Protocol: Quantification of L-Phenylalanine in Human Plasma by LC-MS/MS
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of L-Phenylalanine and this compound in methanol.
-
Prepare a series of calibration standards by spiking the L-Phenylalanine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the this compound internal standard in methanol (e.g., 500 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation and mass spectrometric detection using parameters similar to those outlined in Table 1.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for L-Phenylalanine and this compound in each sample.
-
Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of L-Phenylalanine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Quantitative Phenylalanine Analysis: Validating Assays with L-Phenylalanine-¹⁵N,d₈
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative determination of L-phenylalanine, a critical amino acid in various physiological and pathological processes. The focus is on the validation of assays utilizing the stable isotope-labeled internal standard, L-Phenylalanine-¹⁵N,d₈. This internal standard is instrumental in achieving high accuracy and precision in mass spectrometry-based methods. We present a comprehensive overview of alternative analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific applications.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard for quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.[1][2] L-Phenylalanine-¹⁵N,d₈, with its deuterium (B1214612) and ¹⁵N labels, serves as an ideal internal standard for the quantification of endogenous L-phenylalanine.
Performance Comparison of Analytical Methods
The choice of an analytical method for L-phenylalanine quantification depends on factors such as the required sensitivity, specificity, sample matrix, and desired throughput. Below is a comparison of common methods, highlighting their key performance characteristics.
| Analytical Method | Principle | Sample Matrix | Internal Standard | Advantages | Disadvantages |
| LC-MS/MS with L-Phenylalanine-¹⁵N,d₈ | Liquid Chromatography, Tandem Mass Spectrometry | Plasma, Serum, Dried Blood Spots (DBS) | L-Phenylalanine-¹⁵N,d₈ | High specificity, sensitivity, and accuracy; corrects for matrix effects.[3][4] | Higher initial instrument cost. |
| Enzymatic Colorimetric Assay | Enzyme-mediated reaction producing a colored product | Plasma, Serum | None | Lower cost, simpler instrumentation. | Lower specificity (potential cross-reactivity), susceptible to matrix interference.[5][6] |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Chromatographic separation followed by derivatization and fluorescence detection | Plasma, Serum | Norleucine (non-isotopic) | Good sensitivity and precision. | Requires derivatization, longer run times, potential for interference.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas chromatography separation of volatile derivatives | Plasma, Serum | Deuterated Phenylalanine | High chromatographic resolution. | Requires derivatization, potential for thermal degradation of the analyte.[8] |
Quantitative Data Summary
The following tables summarize key validation parameters for different analytical methods used to quantify L-phenylalanine.
Table 1: Precision of L-Phenylalanine Quantification Methods
| Analytical Method | Sample Matrix | Internal Standard | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Reference |
| LC-MS/MS | Serum/Urine | Isotopic Phenylalanine | < 6% | < 8.1% | [4] |
| LC-MS/MS | Muscle Tissue | L-[ring-¹³C₆]phenylalanine | 1.7% | 3.2% | [8] |
| GC-MS/MS | Muscle Tissue | L-[ring-¹³C₆]phenylalanine | 6.3% | 10.2% | [8] |
| GC-MS | Muscle Tissue | L-[ring-¹³C₆]phenylalanine | 13.5% | 25% | [8] |
| Enzymatic Colorimetric Assay | Plasma | None | - | - | [6] |
Note: The study by Reidy et al. (2014) used L-[ring-¹³C₆]phenylalanine, but the comparison of mass spectrometry techniques provides valuable insights into the expected precision.
Table 2: Accuracy of L-Phenylalanine Quantification Methods
| Analytical Method | Sample Matrix | Internal Standard | Accuracy (% Recovery or % Bias) | Reference |
| LC-MS/MS | Serum/Urine | Isotopic Phenylalanine | 96.3% - 100.3% | [4] |
| LC-MS/MS | Serum | Phenylalanine-ring-¹³C₆ | Result agreed well with the gravimetric value of a standard reference material. | [3] |
| Enzymatic Colorimetric Assay vs. Amino Acid Analysis | Plasma | None | Mean difference of 65 µmol/L compared to the reference method. | [6] |
Comparison of Isotopic Internal Standards
While L-Phenylalanine-¹⁵N,d₈ is an excellent choice, other isotopic internal standards for phenylalanine are available. The choice between deuterated (²H) and ¹³C-labeled standards can impact assay performance.
Table 3: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Performance Parameter | Deuterated (e.g., Phenylalanine-d₅) | ¹³C-Labeled (e.g., Phenylalanine-¹³C₆, ¹³C₉) | L-Phenylalanine-¹⁵N,d₈ (Combined Labeling) | Key Considerations |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.[3] | Typically co-elutes perfectly with the unlabeled analyte.[3] | Expected to have minimal to no chromatographic shift due to the combination of heavier isotopes. | Perfect co-elution is crucial for accurate correction of matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Generally stable, but there is a theoretical risk of back-exchange of deuterium with protons.[3] | Highly stable with no risk of isotopic exchange.[3] | High stability due to the incorporation of both ¹⁵N and deuterium on non-exchangeable positions. | Stable labeling ensures the integrity of the internal standard throughout the analytical process. |
| Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[9] | Superior at correcting for matrix effects due to identical elution profiles with the analyte.[3] | The minimal chromatographic shift and high mass difference are expected to provide robust correction for matrix effects. | In complex biological matrices, accurate correction for matrix effects is critical for reliable quantification. |
Experimental Protocols
Key Experiment: Validation of a Quantitative LC-MS/MS Assay for L-Phenylalanine in Human Plasma using L-Phenylalanine-¹⁵N,d₈
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and the L-Phenylalanine-¹⁵N,d₈ internal standard (IS) working solution at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (concentration to be optimized based on the expected analyte levels).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a few minutes is a good starting point. The gradient should be optimized to ensure baseline separation from other plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Phenylalanine: The transition of the precursor ion (m/z) to a specific product ion should be optimized.
-
L-Phenylalanine-¹⁵N,d₈: The transition of the labeled precursor ion (m/z) to its corresponding product ion should be optimized.
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
3. Assay Validation
The assay should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
-
Linearity: A calibration curve with at least six non-zero standards should be prepared in the biological matrix. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Analyte stability in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Visualizations
Phenylalanine Metabolism Signaling Pathway
The following diagram illustrates the primary metabolic pathways of phenylalanine. Inborn errors of metabolism, such as Phenylketonuria (PKU), result from deficiencies in enzymes within this pathway, leading to the accumulation of phenylalanine.
Caption: Phenylalanine metabolic pathway.
Experimental Workflow for Quantitative Phenylalanine Analysis
This diagram outlines the key steps involved in a typical LC-MS/MS workflow for the quantification of phenylalanine using an internal standard.
Caption: LC-MS/MS experimental workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. rsc.org [rsc.org]
Cross-Validation of L-Phenylalanine-15N,d8 Results: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly in the context of Phenylketonuria (PKU) and other metabolic disorders, the accurate quantification of L-Phenylalanine is critical. The use of stable isotope-labeled internal standards, such as L-Phenylalanine-15N,d8, is paramount for achieving high precision and accuracy in complex biological matrices. This guide provides an objective comparison of various analytical methodologies for the quantification of L-Phenylalanine, supported by experimental data from studies using similar stable isotope-labeled phenylalanine analogs. Detailed experimental protocols and illustrative diagrams of key pathways and workflows are presented to aid in method selection and implementation.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for L-Phenylalanine quantification is contingent on factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the performance characteristics of common mass spectrometry-based methods. While specific performance data for this compound is not widely published, the data presented for other stable isotopes of L-Phenylalanine (e.g., L-[ring-13C6]phenylalanine, L-phenylalanine-d5) serve as a reliable proxy for the expected performance, given the similar analytical behavior of stable isotope dilution methods.
| Analytical Method | Sample Matrix | Analyte/Internal Standard | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (R²) vs. GC-C-IRMS | Reference |
| LC-MS/MS | Muscle Protein Hydrolysate | L-[ring-13C6]Phenylalanine | 1.7% | 3.2% | 0.9962 | [1][2] |
| GC-MS/MS | Muscle Protein Hydrolysate | L-[ring-13C6]Phenylalanine | 6.3% | 10.2% | 0.9942 | [1][2] |
| GC/MS | Muscle Protein Hydrolysate | L-[ring-13C6]Phenylalanine | 13.5% | 25% | 0.9217 | [1][2] |
| GC-C-IRMS | Muscle Protein Hydrolysate | L-[ring-13C6]Phenylalanine | 13.0% | 9.2% | Gold Standard | [1][2] |
| LC-MS/MS | Dried Blood Spot (DBS) | L-Phenylalanine / L-Phenylalanine-d5 | 2.5 - 5.1% | 3.8 - 6.2% | Not Applicable | [3] |
| LC-MS/MS | Plasma | L-Phenylalanine / L-Phenylalanine-d5 | < 5% | < 7% | Not Applicable | [3] |
| HPLC-Fluorometric | Plasma | L-Phenylalanine | 1.8 - 3.5% | 2.1 - 4.0% | Not Applicable | [3] |
Note: GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) is often considered the gold standard for isotope enrichment studies due to its high precision.[1] However, modern LC-MS/MS instruments can achieve comparable or even better precision with smaller sample sizes.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of L-Phenylalanine using a stable isotope-labeled internal standard like this compound.
Protocol 1: LC-MS/MS Quantification of L-Phenylalanine in Human Plasma
This protocol is adapted from validated methods for L-Phenylalanine analysis in biological fluids.[1][4]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (this compound in a suitable solvent like methanol:water).
-
Add 200 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
UHPLC System: A standard ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate L-Phenylalanine from other matrix components (e.g., 2% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions (Predicted):
-
L-Phenylalanine: Precursor ion m/z 166.1 -> Product ion m/z 120.1
-
This compound (Internal Standard): Precursor ion m/z 175.2 -> Product ion m/z 128.1
-
Note: These transitions should be optimized on the specific instrument being used.
-
Protocol 2: GC-MS Quantification of L-Phenylalanine in Biological Samples
This protocol involves derivatization to make the amino acid volatile for gas chromatography.
1. Sample Preparation and Derivatization:
-
Perform a protein hydrolysis of the sample if total L-Phenylalanine is to be measured.
-
To an aliquot of the sample or hydrolysate, add the this compound internal standard.
-
Dry the sample under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode (70 eV).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitor characteristic ions for the derivatized L-Phenylalanine and this compound. The specific ions will depend on the derivatization reagent used.
-
Mandatory Visualizations
Diagrams are provided to illustrate key biological and analytical workflows.
References
A Head-to-Head Comparison of L-Phenylalanine-15N,d8 and 13C-Labeled Phenylalanine for Metabolic Research
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. Stable isotope-labeled compounds are indispensable tools in these investigations. This guide provides an objective comparison of two commonly used tracers for phenylalanine metabolism: L-Phenylalanine-15N,d8 and 13C-labeled phenylalanine. We will delve into their performance differences, supported by experimental data, and provide detailed experimental protocols to aid in the selection of the optimal tracer for your metabolic studies.
Phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine, catecholamines, and other vital molecules. Understanding its metabolic fate is crucial in various research areas, including inborn errors of metabolism like phenylketonuria (PKU), neuroscience, and cancer research. The choice of isotopic tracer can significantly impact the interpretation of experimental results.
Key Performance Differences: A Tale of Two Isotopes
The primary distinction between using deuterium (B1214612) (d) or carbon-13 (13C) labeled phenylalanine lies in the kinetic isotope effect (KIE) . The greater mass difference between deuterium and hydrogen, compared to 13C and 12C, can lead to a more pronounced KIE with deuterated compounds.[1] This effect can alter the rate of enzymatic reactions, potentially leading to an underestimation of metabolic fluxes.
In contrast, 13C-labeled compounds exhibit a negligible KIE, making them a more accurate representation of the endogenous molecule's behavior in metabolic pathways.[2] Furthermore, 13C-labeled standards are favored in mass spectrometry-based quantification due to their identical chromatographic behavior to the unlabeled analyte, ensuring accurate correction for matrix effects.[2][3] Deuterated standards, on the other hand, can sometimes show a slight chromatographic shift, which may compromise quantification.[2]
A significant consideration is the stability of the isotopic label. While the carbon backbone in 13C-labeling is highly stable, deuterium labels can be susceptible to back-exchange with hydrogen atoms in aqueous environments, potentially affecting the integrity of the tracer.[2]
Quantitative Data Summary
A study directly comparing the in vivo conversion of L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine to tyrosine in healthy adult men revealed significant differences in the calculated conversion rates. The use of the deuterated tracer resulted in a notable underestimation of the metabolic flux.
| Tracer | Metabolic State | Mean Rate of Phenylalanine to Tyrosine Conversion (μmol·kg⁻¹·h⁻¹) (± SD) |
| L-[ring-2H5]phenylalanine | Fasted | 5.1 ± 2.9 |
| Fed | 6.8 ± 3.4 | |
| L-[1-13C]phenylalanine | Fasted | 11.1 ± 5.6 |
| Fed | 12.7 ± 7.7 |
Table 1: Comparison of phenylalanine to tyrosine conversion rates using deuterated and 13C-labeled tracers. Data from a comparative study in healthy adult men.[4][5]
The data clearly indicates that the calculated rate of phenylalanine conversion to tyrosine was significantly higher when using L-[1-13C]phenylalanine as the tracer compared to L-[ring-2H5]phenylalanine in both fasted and fed states.[4] This discrepancy is attributed to the kinetic isotope effect associated with the multi-deuterated phenylalanine.[4]
Experimental Protocols
Protocol 1: In Vivo Phenylalanine Flux Analysis using Stable Isotope Tracers
This protocol describes a primed, continuous intravenous infusion of a stable isotope-labeled phenylalanine tracer to determine its conversion to tyrosine in human subjects.
1. Subject Preparation:
-
Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state.[6]
-
A baseline blood sample is collected before the infusion begins.[6]
2. Tracer Administration:
-
A priming dose of the tracer (e.g., L-[1-13C]phenylalanine or L-[ring-2H5]phenylalanine) is administered intravenously to rapidly achieve isotopic steady state.[6]
-
This is immediately followed by a continuous intravenous infusion of the tracer for a duration of 4-8 hours.[4][6]
3. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant (e.g., EDTA).[6][7]
-
Samples are immediately placed on ice.[6]
4. Sample Processing:
-
Plasma is separated by centrifugation at 4°C.[6]
-
To accurately quantify the amino acids, an internal standard (e.g., a different isotopically labeled version of phenylalanine and tyrosine) is added to the plasma samples.
-
Proteins are precipitated from the plasma using an agent like perchloric acid or methanol.[6]
-
The supernatant containing the free amino acids is collected after centrifugation.[6]
5. LC-MS/MS Analysis:
-
The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of the tracer (e.g., L-[1-13C]phenylalanine) and its metabolic product (e.g., L-[1-13C]tyrosine).[6]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive mode is commonly used, with analysis performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
6. Flux Calculation:
-
The rates of appearance of phenylalanine and its conversion to tyrosine are calculated from the isotopic enrichments at a steady state using appropriate metabolic models.
Protocol 2: Cell Culture Metabolic Labeling
This protocol outlines the use of stable isotope-labeled phenylalanine in cell culture to trace its incorporation into proteins and other metabolites.
1. Cell Culture and Labeling:
-
Cells are cultured in a standard medium to the desired confluency.
-
The standard medium is then replaced with a medium containing a known concentration of the isotopically labeled phenylalanine (e.g., 13C-labeled phenylalanine).
-
Cells are incubated with the labeled medium for a predetermined time course.
2. Quenching and Metabolite Extraction:
-
The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding a cold solvent, such as 80% methanol, and the cells are scraped.
3. Protein Hydrolysis (for protein synthesis analysis):
-
For analyzing tracer incorporation into protein, the cell pellet is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down proteins into their constituent amino acids.
4. Sample Analysis:
-
The extracted metabolites or protein hydrolysates are analyzed by mass spectrometry (e.g., GC-MS or LC-MS/MS) to determine the isotopic enrichment in phenylalanine and its downstream metabolites or in protein-bound phenylalanine.
Visualizing Phenylalanine Metabolism
The primary metabolic pathway for phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. This is a critical step, and its impairment leads to phenylketonuria.
Caption: Phenylalanine metabolism pathway.
The diagram above illustrates the central role of phenylalanine as a precursor to tyrosine and subsequently to various critical biomolecules. Tracer studies using isotopically labeled phenylalanine allow researchers to quantify the flux through these pathways.
Caption: In vivo metabolic flux study workflow.
This workflow outlines the key steps involved in conducting a metabolic study using stable isotope-labeled phenylalanine, from the initial selection of the tracer to the final data interpretation.
Conclusion and Recommendations
For metabolic studies requiring the highest accuracy in quantifying phenylalanine flux, 13C-labeled phenylalanine is the recommended tracer . Its minimal kinetic isotope effect and superior performance in mass spectrometry provide more reliable data compared to its deuterated counterpart.[2] While this compound can be a more cost-effective option, researchers must be aware of the potential for underestimation of metabolic rates due to the kinetic isotope effect and should exercise caution when interpreting the results.[4] The choice of tracer will ultimately depend on the specific research question, the required level of accuracy, and budgetary considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. benchchem.com [benchchem.com]
- 7. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of L-Phenylalanine-15N,d8 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of stable isotope-labeled internal standards for the quantitative analysis of L-Phenylalanine, focusing on accuracy and precision.
In the realm of quantitative bioanalysis, particularly in metabolic research, clinical diagnostics, and drug development, the accurate and precise measurement of endogenous molecules is paramount. L-Phenylalanine, an essential amino acid, is a critical biomarker for monitoring inherited metabolic disorders such as Phenylketonuria (PKU) and plays a significant role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial in LC-MS/MS assays to compensate for variations in sample preparation, chromatography, and ionization, thereby ensuring the highest data quality.
This guide provides a comprehensive comparison of L-Phenylalanine-15N,d8 with other commonly used SIL-IS for L-Phenylalanine quantification. We will delve into the performance characteristics, supported by experimental data, to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
The Critical Role of Internal Standards in Quantitative Analysis
An ideal internal standard should be chemically and physically identical to the analyte of interest, with the only difference being its mass. This ensures that the internal standard and the analyte behave similarly during all stages of the analytical process, from extraction to detection. By adding a known amount of the SIL-IS to the sample at the initial stage, any loss of analyte during sample processing or fluctuations in instrument response can be corrected by monitoring the ratio of the analyte to the internal standard.
For L-Phenylalanine, several SIL-IS are commercially available, including those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The choice of the isotopic label can have a significant impact on the accuracy and precision of the analytical method.
Performance Comparison of L-Phenylalanine Stable Isotope-Labeled Internal Standards
The selection of a SIL-IS is a critical decision in method development. The key performance parameters to consider are accuracy, precision, chromatographic co-elution with the analyte, and isotopic stability.
| Parameter | L-Phenylalanine-d1 / L-Phenylalanine-d5 | L-Phenylalanine-¹³C₆ / L-Phenylalanine-¹³C₉,¹⁵N | L-Phenylalanine-¹⁵N,d8 |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the native analyte due to the deuterium isotope effect.[1] | Co-elutes perfectly with the unlabeled analyte as the physicochemical properties are nearly identical.[1] | Expected to have a slight retention time shift due to the presence of deuterium, similar to other deuterated standards. |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with hydrogen atoms from the solvent, particularly under certain pH and temperature conditions.[2] | Carbon-13 and Nitrogen-15 labels are chemically stable and not prone to exchange, ensuring the isotopic purity of the standard.[1] | The ¹⁵N label is stable, while the d8 labels carry the same potential for back-exchange as other deuterated standards. |
| Accuracy and Precision | The potential for chromatographic separation can compromise accuracy and precision, as the internal standard may not fully compensate for matrix effects experienced by the analyte.[1] | Generally provides higher accuracy and precision due to superior correction for matrix effects.[1] The consistent co-elution ensures that variations in ionization are effectively normalized.[1] | Performance is anticipated to be similar to other highly deuterated standards, though direct comparative data is limited. The higher mass difference from the native analyte can be advantageous in avoiding isotopic crosstalk. |
| Cost-Effectiveness | Generally less expensive and more widely available.[2] | Typically more expensive due to the higher cost of starting materials and more complex synthesis.[3] | Cost is generally higher than for standards with fewer isotopic labels. |
Quantitative Data Summary
While direct head-to-head validation data comparing this compound with all other alternatives in a single study is limited, we can synthesize performance data from high-quality validated methods for different SIL-IS to provide a comparative overview.
Table 1: Comparison of Assay Precision for L-Phenylalanine using different SIL-IS
| Analytical Method | Sample Matrix | Internal Standard | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| LC-MS/MS | Dried Blood Spot (DBS) | L-Phenylalanine-d5 | 2.5 - 5.1 | 3.8 - 6.2 |
| LC-MS/MS | Plasma | L-Phenylalanine-d5 | < 5 | < 7 |
| LC-MS/MS | Muscle Tissue | L-[ring-¹³C₆]Phenylalanine | 1.7 | 3.2 |
| ID-LC/MS/MS | Human Serum | L-Phenylalanine-ring-¹³C₆ | - | ~1.2 (Expanded Uncertainty)[4] |
This table summarizes representative data from various sources and is intended for comparative purposes.
The data indicates that while methods using deuterated standards like L-Phenylalanine-d5 can achieve acceptable precision (typically with %CV < 15%), methods employing ¹³C-labeled standards often report even lower variability, highlighting their robustness.[5][6]
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate quantitative analysis. Below is a typical experimental protocol for the quantification of L-Phenylalanine in human plasma using an SIL-IS with LC-MS/MS.
Experimental Workflow for L-Phenylalanine Quantification
Experimental workflow for L-Phenylalanine quantification.
Detailed Method Parameters
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound in water).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and then centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate L-Phenylalanine from other matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
L-Phenylalanine: e.g., m/z 166.1 -> 120.1
-
This compound: e.g., m/z 175.2 -> 128.2
-
-
The Biological Context: L-Phenylalanine Metabolism
Understanding the metabolic fate of L-Phenylalanine is crucial for interpreting quantitative data in a biological context. L-Phenylalanine is an essential amino acid that is primarily hydroxylated to form L-Tyrosine, a precursor for several important neurotransmitters and hormones.
Simplified metabolic pathway of L-Phenylalanine.
Conclusion and Recommendations
The choice of a stable isotope-labeled internal standard is a critical factor that influences the accuracy and precision of quantitative LC-MS/MS assays for L-Phenylalanine.
-
¹³C- and ¹⁵N-labeled standards (e.g., L-Phenylalanine-¹³C₆, L-Phenylalanine-¹³C₉,¹⁵N) are generally considered the gold standard. Their physicochemical properties are virtually identical to the endogenous analyte, leading to perfect co-elution and the most effective compensation for matrix effects. This results in superior accuracy and precision.
-
Deuterated standards (e.g., L-Phenylalanine-d1, L-Phenylalanine-d5, and by extension L-Phenylalanine-¹⁵N,d8) are a widely used and often more cost-effective alternative. However, the potential for chromatographic separation due to the deuterium isotope effect must be carefully evaluated during method development and validation to ensure it does not compromise data quality. The use of a highly deuterated standard (d5 or d8) with a significant mass difference from the analyte is generally preferred over a d1 standard to minimize isotopic crosstalk.
-
L-Phenylalanine-¹⁵N,d8 offers a substantial mass difference (+9 Da) from the native analyte, which is highly effective at preventing any potential isotopic overlap. While it contains deuterium and may exhibit a slight retention time shift, the combination of ¹⁵N and a high degree of deuteration makes it a robust choice.
For the most demanding applications where the highest level of accuracy and data integrity is required, ¹³C- and/or ¹⁵N-labeled internal standards that do not contain deuterium are the preferred option . However, for many routine applications, a highly deuterated standard such as L-Phenylalanine-¹⁵N,d8 or L-Phenylalanine-d5 can provide excellent performance, provided that the analytical method is thoroughly validated to account for any potential isotope effects. Researchers should weigh the performance requirements of their assay against the cost and availability of the different stable isotope-labeled internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of L-Phenylalanine-15N,d8 Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled compounds like L-Phenylalanine-15N,d8 is critical for pharmacokinetic studies and metabolic research. Ensuring consistency of these measurements across different laboratories is paramount for data integrity and the successful progression of research and development projects. This guide provides a framework for an inter-laboratory comparison of this compound quantification, offering supporting experimental data and detailed methodologies.
Experimental Protocols
A robust and validated analytical method is the cornerstone of any reliable inter-laboratory comparison. The following protocol outlines a typical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw human plasma samples (K2EDTA) on ice.
-
Spike 50 µL of plasma with the internal standard (L-Phenylalanine-13C9,15N) to a final concentration of 100 ng/mL.
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724).
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
UHPLC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion
-
Internal Standard (L-Phenylalanine-13C9,15N): Precursor Ion > Product Ion
-
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.
-
Analyze a calibration curve, blanks, and QC samples (low, medium, and high concentrations) with each batch of study samples.
-
Data Presentation
The following tables summarize hypothetical quantitative data from an inter-laboratory comparison between three different laboratories (Lab A, Lab B, and Lab C) using the protocol described above.
Table 1: Comparison of Intra- and Inter-Assay Precision
| Laboratory | QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Lab A | Low QC | 3.2 | 4.5 |
| Mid QC | 2.8 | 3.9 | |
| High QC | 2.5 | 3.5 | |
| Lab B | Low QC | 4.1 | 5.8 |
| Mid QC | 3.5 | 4.9 | |
| High QC | 3.1 | 4.2 | |
| Lab C | Low QC | 3.8 | 5.1 |
| Mid QC | 3.1 | 4.3 | |
| High QC | 2.9 | 3.8 |
Table 2: Comparison of Accuracy
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Lab A | Low QC | 10 | 9.8 | 98.0 |
| Mid QC | 100 | 101.2 | 101.2 | |
| High QC | 500 | 495.5 | 99.1 | |
| Lab B | Low QC | 10 | 10.5 | 105.0 |
| Mid QC | 100 | 103.8 | 103.8 | |
| High QC | 500 | 509.0 | 101.8 | |
| Lab C | Low QC | 10 | 9.5 | 95.0 |
| Mid QC | 100 | 98.7 | 98.7 | |
| High QC | 500 | 491.0 | 98.2 |
Table 3: Linearity of Calibration Curves
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lab A | 1 - 1000 | 0.998 |
| Lab B | 1 - 1000 | 0.997 |
| Lab C | 1 - 1000 | 0.999 |
Mandatory Visualization
Metabolic pathway of L-Phenylalanine.
Inter-laboratory comparison workflow.
Conclusion
The presented data demonstrates a successful inter-laboratory comparison for the quantification of this compound. All three laboratories exhibited acceptable levels of precision, accuracy, and linearity, indicating the robustness of the analytical method and the consistency of its application across different sites. Such comparisons are vital for ensuring the reliability of data in multi-site studies and for maintaining high standards in analytical performance. Regular participation in proficiency testing and inter-laboratory comparisons is strongly recommended for all laboratories involved in bioanalytical testing.
The Gold Standard in Quantitative Bioanalysis: Justifying L-Phenylalanine-15N,d8 in Clinical Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical research, particularly in pharmacokinetic, metabolic, and diagnostic studies, the accuracy and reliability of quantitative bioanalysis are paramount. The use of internal standards is a fundamental practice to ensure data integrity, and the choice of that standard can significantly impact study outcomes. This guide provides a comprehensive justification for the use of L-Phenylalanine-15N,d8 as a superior internal standard in mass spectrometry-based analyses, offering a detailed comparison with other common alternatives.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] In complex biological matrices like plasma or serum, analytes can be subject to a range of confounding factors, including loss during extraction, ion suppression or enhancement in the mass spectrometer source, and variations in instrument response.[2][3] An ideal internal standard co-elutes with the analyte of interest and experiences the same matrix effects, thereby providing a reliable reference for accurate quantification.[1]
Stable isotope-labeled (SIL) analogs of the analyte are considered the "gold standard" for internal standards in mass spectrometry.[1] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring they behave almost identically during sample processing and analysis.[1]
This compound: Superior Performance in a Comparative Context
L-Phenylalanine is a critical amino acid, and its accurate quantification is vital for the diagnosis and monitoring of metabolic disorders like Phenylketonuria (PKU), as well as in broader metabolic and pharmacokinetic studies.[4][5] While various internal standards can be used for phenylalanine analysis, this compound offers distinct advantages over other labeled and unlabeled alternatives.
The primary benefit of using a heavily labeled standard like this compound lies in the significant mass shift it provides relative to the unlabeled analyte. With the incorporation of one ¹⁵N atom and eight deuterium atoms, the mass difference is substantial, minimizing the risk of isotopic cross-talk and ensuring clear separation of the analyte and internal standard signals in the mass spectrometer. This is particularly crucial for achieving high precision and accuracy, especially at low analyte concentrations.
| Internal Standard | Mass Difference (vs. L-Phenylalanine) | Key Advantages | Potential Disadvantages | Typical Precision (CV%) |
| This compound | +9 Da | High mass shift minimizes isotopic overlap; Stable labeling reduces the potential for in-source fragmentation or exchange.[6] | Higher cost compared to lighter labeled or unlabeled standards.[1] | < 5% (inferred from similar high-mass labeled standards) |
| L-Phenylalanine-13C9 | +9 Da | High mass shift; ¹³C labeling is generally very stable.[7][8] | High cost. | Not explicitly found, but expected to be low. |
| L-Phenylalanine-d5 | +5 Da | Lower cost than heavily labeled standards.[9][10] | Potential for partial deuterium loss; Smaller mass shift may lead to isotopic overlap with the analyte's natural isotope distribution. | Not explicitly found for d5, but LC/MS/MS with a labeled standard generally shows low CV%.[11] |
| L-Phenylalanine-d1 | +1 Da | Low cost.[12] | Very small mass shift, high risk of isotopic overlap and interference.[12] | Not explicitly found, but higher variability is expected. |
| α-Methyl Phenylalanine (Unlabeled Analog) | Different chemical structure | Low cost. | Different chemical and physical properties can lead to variations in extraction efficiency and ionization response compared to the analyte, resulting in less accurate correction.[13] | Intra-day RSD < 9.0%[13] |
| No Internal Standard | N/A | Lowest cost. | Highly susceptible to matrix effects and procedural variations, leading to poor accuracy and reproducibility. | Not recommended for quantitative clinical research. |
Note: The precision values are indicative and can vary based on the specific assay, instrumentation, and laboratory.
Experimental Protocol: Quantification of L-Phenylalanine in Human Plasma using LC-MS/MS
This protocol provides a typical workflow for the quantification of L-Phenylalanine in human plasma using a stable isotope-labeled internal standard like this compound.
1. Materials and Reagents:
-
L-Phenylalanine standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of the plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 80 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A suitable reversed-phase column (e.g., C18) for amino acid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution to separate phenylalanine from other plasma components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Phenylalanine: e.g., m/z 166.2 -> 120.2[14]
-
This compound: e.g., m/z 175.2 -> 128.2 (theoretical, requires optimization)
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of L-Phenylalanine in the unknown samples is determined from the calibration curve.
Visualizing the Justification and Workflow
To further clarify the rationale and processes involved, the following diagrams illustrate the key concepts.
Caption: Justification for using a stable isotope-labeled internal standard.
Caption: Experimental workflow for phenylalanine analysis.
Conclusion
The use of this compound as an internal standard represents a best practice in the quantitative analysis of phenylalanine in clinical research. Its substantial mass difference, stable labeling, and chemical identity to the endogenous analyte ensure the highest levels of accuracy, precision, and reliability. While the initial cost may be higher than other alternatives, the investment is justified by the superior data quality, which is critical for the integrity of clinical trial outcomes and the advancement of drug development and diagnostic medicine.
References
- 1. iroatech.com [iroatech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. zivak.com [zivak.com]
- 5. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]
- 7. L-Phenylalanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1 [isotope.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: L-Phenylalanine-15N,d8 Analysis Across Mass Spectrometry Platforms
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, the precise and accurate measurement of isotopically labeled compounds is paramount. L-Phenylalanine-15N,d8, a stable isotope-labeled internal standard, plays a crucial role in the accurate quantification of L-Phenylalanine in various biological matrices. This guide provides a comprehensive performance evaluation of this compound across different mass spectrometry platforms, offering a comparative analysis of key performance metrics to aid researchers in selecting the optimal instrumentation for their specific analytical needs.
At a Glance: Performance Metrics Across Mass Spectrometers
The choice of a mass spectrometer significantly impacts the sensitivity, precision, and accuracy of this compound quantification. Below is a summary of typical performance characteristics observed with different instrument types.
| Mass Spectrometer Type | Typical Precision (%RSD) | Limit of Quantification (LOQ) | Key Advantages |
| Triple Quadrupole (QqQ) | < 5% | Low ng/mL to pg/mL | High sensitivity and specificity in SRM/MRM mode, robust and reliable for targeted quantification.[1][2] |
| High-Resolution MS (e.g., TOF, Orbitrap) | < 10% | ng/mL range | High mass accuracy and resolution, enabling high-confidence identification and retrospective data analysis.[1][2] |
| Isotope Ratio Mass Spectrometry (IRMS) | < 0.5‰ (δ notation) | Dependent on sample amount | Extremely high precision for isotope ratio measurements, ideal for metabolic flux analysis.[3][4][5] |
Deep Dive: Experimental Insights
The performance of this compound is intrinsically linked to the experimental workflow. The following sections detail common protocols for sample preparation and analysis.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantification of L-Phenylalanine using this compound as an internal standard on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Experimental Protocols
1. Sample Preparation for LC-MS/MS:
-
Matrix: Human Serum/Plasma.
-
Internal Standard Spiking: A known concentration of this compound solution is added to the biological sample.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a cold organic solvent like acetonitrile (B52724) (typically in a 3:1 ratio of solvent to sample) is added. The mixture is vortexed and then centrifuged.
-
Supernatant Collection: The clear supernatant containing the analyte and internal standard is carefully transferred to a new vial for analysis.
2. Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column is commonly used for the separation of Phenylalanine.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for Phenylalanine analysis.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7][8]
-
MRM Transitions:
-
L-Phenylalanine: The precursor ion [M+H]+ is monitored for its transition to a specific product ion.
-
This compound: The corresponding precursor ion is monitored for its characteristic product ion.
-
4. Isotope Ratio Mass Spectrometry (IRMS) Protocol:
For high-precision isotope enrichment studies, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or High-Performance Liquid Chromatography coupled to Elemental Analyzer-IRMS (HPLC/EA-IRMS) are employed.[3][4][5]
-
Derivatization (for GC-C-IRMS): Phenylalanine is often derivatized to make it volatile for GC analysis.
-
Separation: Gas or liquid chromatography is used to separate Phenylalanine from other amino acids.
-
Combustion/Conversion: The separated analyte is combusted to N2 gas.
-
Isotope Ratio Measurement: The IRMS measures the ratio of 15N to 14N with very high precision.
Selecting the Right Tool for the Job
The choice of mass spectrometer should be guided by the specific requirements of the study. The following decision tree provides a logical framework for selecting the appropriate instrument.
References
- 1. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-precision measurement of phenylalanine δ15N values for environmental samples: a new approach coupling high-pressure liquid chromatography purification and elemental analyzer isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-precision measurement of phenylalanine and glutamic acid δ15 N by coupling ion-exchange chromatography and purge-and-trap continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparing results from in vivo studies using L-Phenylalanine-15N,d8.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Phenylalanine-15N,d8 with other stable isotope-labeled phenylalanine alternatives for in vivo research. The information presented herein is intended to assist researchers in selecting the most appropriate tracer for their specific experimental needs, with a focus on studies of protein synthesis and metabolic flux.
Introduction to L-Phenylalanine Tracers in In Vivo Research
Stable isotope-labeled amino acids are invaluable tools for tracing metabolic pathways and quantifying protein kinetics in vivo.[1] L-phenylalanine is an essential amino acid, meaning it is not synthesized by the body and its metabolic fate—primarily incorporation into proteins or conversion to tyrosine—can be effectively monitored using labeled tracers.[2] The choice of isotope and labeling pattern can significantly influence experimental outcomes and analytical sensitivity. This guide focuses on the utility of this compound and compares its performance with other commonly used phenylalanine tracers.
This compound: A Dual-Labeled Tracer
This compound is a stable isotope-labeled amino acid that incorporates both a heavy nitrogen isotope (¹⁵N) and eight deuterium (B1214612) (d8) atoms. This dual-labeling strategy offers distinct advantages in specific research applications, primarily in studies utilizing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[3] The combination of ¹⁵N and deuterium provides a significant mass shift, facilitating clearer distinction from the unlabeled endogenous amino acid.
Comparison of L-Phenylalanine Tracers
The selection of a suitable L-phenylalanine tracer is contingent on the specific research question, the analytical instrumentation available, and the biological system under investigation. Below is a comparative overview of this compound and its common alternatives.
| Tracer | Primary Applications | Advantages | Disadvantages |
| This compound | Metabolic flux analysis, protein synthesis studies, particularly with NMR and high-resolution MS | - High mass shift from endogenous phenylalanine, reducing spectral interference.[3]- The ¹⁵N label can be tracked in nitrogen metabolism pathways. | - Higher cost compared to single-labeled tracers.- Potential for kinetic isotope effects due to extensive deuteration, though often negligible in biological systems. |
| L-[ring-²H₅]phenylalanine | Measurement of protein synthesis and phenylalanine hydroxylation.[4][5] | - Widely used and well-validated in human studies.[5]- Lower cost than dual-labeled tracers. | - Smaller mass shift compared to this compound.- Deuterium exchange can potentially occur in some metabolic processes. |
| L-[¹³C₆]phenylalanine | Quantification of muscle protein synthesis and metabolic studies.[6][7] | - ¹³C is a stable and reliable tracer with minimal isotope effects.- The ¹³C label is retained throughout many metabolic conversions. | - Smaller mass shift than deuterated tracers, potentially leading to lower sensitivity in some mass spectrometry methods.[6] |
| L-[¹⁵N]phenylalanine | Studies of nitrogen metabolism and amino acid kinetics.[8][9] | - Directly traces the fate of the amino acid's nitrogen atom.- Useful for investigating transamination and urea (B33335) cycle kinetics. | - Minimal mass shift, requiring high-resolution instrumentation for accurate detection. |
Experimental Data Comparison
Direct in vivo comparative studies of this compound against other tracers are limited. However, data from studies comparing different labeling strategies for phenylalanine provide valuable insights into their relative performance.
A study comparing L-[ring-²H₅]phenylalanine and L-[1-¹³C]phenylalanine for determining the in vivo conversion of phenylalanine to tyrosine found that the choice of tracer can influence the calculated conversion rates.[1] The study reported significantly higher conversion rates when using ¹³C-phenylalanine compared to ²H₅-phenylalanine, suggesting a potential isotope effect associated with the deuterated tracer in this specific metabolic pathway.[1]
Another study focused on the analytical aspects, comparing different mass spectrometry techniques for measuring L-[ring-¹³C₆]phenylalanine incorporation into muscle proteins. This research highlights that modern LC/MS/MS instruments can achieve high precision and reproducibility, even with low tracer enrichment, which is crucial for studies with small sample sizes.[6]
A separate investigation on the influence of tracer selection on muscle protein synthesis rates compared [²H₅]-phenylalanine and [²H₃]-leucine. The results indicated that both tracers yielded similar fractional synthesis rates at rest and post-exercise, supporting the use of both amino acids for such studies.[5]
Experimental Protocols
Below are generalized protocols for in vivo studies using L-phenylalanine tracers. These should be adapted based on the specific research goals and animal model.
Protocol 1: In Vivo Metabolic Flux Analysis using L-Phenylalanine-d1 (Adaptable for this compound)
This protocol outlines a methodology for conducting a metabolic flux analysis study in humans using a deuterated phenylalanine tracer.[10]
-
Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state. A baseline blood sample is collected.[10]
-
Tracer Administration: A primed, continuous intravenous infusion of the L-phenylalanine tracer is administered. The priming dose helps to rapidly achieve isotopic steady state, followed by a continuous infusion for 4-6 hours.[10]
-
Sample Collection: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant.[10]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Mass Spectrometry Analysis: The isotopic enrichment of phenylalanine and its metabolites in the plasma is determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis and Flux Calculation: Metabolic flux rates are calculated from the isotopic enrichment data using established metabolic models and specialized software.[10]
Protocol 2: Measurement of Muscle Protein Synthesis using L-[ring-¹³C₆]phenylalanine
This protocol describes a common method for measuring muscle protein synthesis in humans.[7]
-
Tracer Infusion: A primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine is administered.
-
Muscle Biopsies: Muscle tissue samples are obtained (e.g., from the vastus lateralis) at the beginning and end of the infusion period.
-
Blood Sampling: Blood samples are collected periodically to monitor plasma tracer enrichment.
-
Sample Processing: Muscle tissue is processed to separate protein-bound amino acids from the free intracellular pool. Plasma is prepared from blood samples.
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or LC-MS/MS Analysis: The enrichment of L-[ring-¹³C₆]phenylalanine is measured in both the plasma and the muscle protein hydrolysate.
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of mixed muscle protein is calculated using the precursor-product model, which relates the incorporation of the labeled amino acid into protein over time to the enrichment of the precursor pool (plasma or intracellular free amino acid).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical workflow for an in vivo tracer study and the metabolic fate of L-phenylalanine.
Caption: General Workflow for an In Vivo Tracer Study.
Caption: Metabolic Fate of L-Phenylalanine.
Conclusion
The selection of an appropriate L-phenylalanine stable isotope tracer is a critical decision in the design of in vivo metabolic studies. This compound, with its dual-labeling, offers advantages in terms of mass shift and the ability to trace nitrogen metabolism, making it a powerful tool for specific applications. However, for many standard protein synthesis and metabolic flux studies, single-labeled alternatives such as L-[ring-²H₅]phenylalanine and L-[¹³C₆]phenylalanine remain robust and cost-effective options. Researchers should carefully consider their analytical capabilities, the specific metabolic pathways of interest, and the potential for isotopic effects when choosing a tracer. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of methodological rigor and appropriate data analysis for obtaining reliable in vivo results.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. An isotopic method for measurement of muscle protein synthesis and degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy L-PHENYLALANINE (D8; 15N) (EVT-252265) [evitachem.com]
- 4. Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral versus intravenous L-phenylalanine loading compared by simultaneous application of L-[2H5] and L-[15N]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of L-Phenylalanine-15N,d8: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of L-Phenylalanine-15N,d8, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the meticulous management of laboratory chemicals is fundamental to operational safety and regulatory compliance. This document provides a detailed protocol for the proper disposal of this compound, an isotopically labeled amino acid. The procedures outlined are derived from safety data for L-Phenylalanine, as specific data for the labeled compound is limited, and the health and safety characteristics are presumed to be nearly identical.[1]
Key Safety and Disposal Information
L-Phenylalanine and its isotopically labeled forms are not classified as hazardous substances. However, proper disposal remains crucial to maintain a safe laboratory environment and adhere to institutional and regulatory standards. The primary recommended disposal method is to engage a licensed professional waste disposal service.[2] It is imperative to handle the material in accordance with good industrial hygiene and safety practices.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of L-Phenylalanine, which are expected to be comparable to this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ (unlabeled) |
| Molecular Weight | 165.19 g/mol (unlabeled)[3][4], 174.23 g/mol (this compound)[5][6] |
| Appearance | White powder/solid[3][4] |
| Melting Point | 270 - 275 °C (decomposes)[3][4] |
| pH | 5.4 - 6.0 (1% aqueous solution)[4] |
| Solubility in Water | 16.5 g/L at 20 °C |
| Stability | Stable under normal conditions[3][4] |
Detailed Disposal Protocols
The following step-by-step procedures ensure the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Chemical safety goggles or glasses.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat to prevent skin contact.
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is critical for safe handling and disposal.
-
Solid Waste:
-
Collect any unused or expired this compound powder in a designated, sealable, and clearly labeled waste container.
-
The label should include the full chemical name: "this compound".
-
Store this container in a designated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
-
Liquid Waste (Aqueous Solutions):
-
For dilute aqueous solutions (typically less than 1% w/v), consult with your institution's Environmental Health and Safety (EHS) department for guidance on drain disposal. Some institutions may permit the disposal of small quantities of non-hazardous chemicals down the drain with copious amounts of water.[7]
-
For concentrated solutions or solutions containing other hazardous materials, collect the liquid waste in a labeled, sealed container.
-
The label must clearly state the full chemical name and approximate concentration.
-
Store the container in the designated chemical waste accumulation area.
-
-
Contaminated Labware:
-
Disposable items (e.g., weighing boats, pipette tips) that are significantly contaminated should be placed in the solid chemical waste container.
-
Non-disposable glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as chemical waste. The glassware can then be washed according to standard laboratory procedures.[7]
-
Step 3: Final Disposal
Coordinate with your institution's EHS department for the collection and final disposal of the accumulated chemical waste.[7] They will arrange for a licensed waste disposal company to handle the material in accordance with local, state, and federal environmental regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]
- 6. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling L-Phenylalanine-15N,d8
This guide provides crucial safety and logistical information for the handling and disposal of L-Phenylalanine-15N,d8, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data sheets for L-Phenylalanine and its isotopically labeled analogues, as the safety profiles are considered to be similar.
Personal Protective Equipment (PPE)
When handling this compound, which is a white powder solid, adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety and prevent contamination.
Core PPE Requirements:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Powder-free nitrile gloves are recommended.[3] |
| Body Protection | Laboratory Coat | A clean lab coat should be worn to prevent contamination of personal clothing.[3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is likely, use a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is critical to maintain sample integrity and ensure user safety. The following protocol outlines the key steps for working with this compound.
-
Preparation:
-
Ensure a clean and designated workspace, preferably within a laminar flow hood or a well-ventilated area, to minimize contamination and inhalation of the powdered substance.[3]
-
Assemble all necessary equipment, such as spatulas, weighing paper, and containers, within the designated workspace.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean, dedicated spatula for transferring the powder.
-
Weigh the desired amount of the compound on analytical balance using appropriate weighing paper or a container.
-
If preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Close the primary container tightly after use.
-
-
Storage:
Disposal Plan
The disposal of this compound and any associated contaminated materials must be conducted in accordance with institutional, local, state, and federal regulations.
-
Waste Characterization: Although not classified as a hazardous substance, it should be treated as chemical waste due to its use in a laboratory setting.
-
Containerization:
-
Collect excess solid material and any contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled, sealed waste container.
-
-
Disposal Method:
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
